TES-991
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
6-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N7OS2/c18-8-12-14(13-5-2-6-26-13)19-17(20-16(12)25)27-9-10-3-1-4-11(7-10)15-21-23-24-22-15/h1-7H,9H2,(H,19,20,25)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDQAPTULMMFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNN=N2)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TES-991
A Core Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of TES-991, a potent and selective inhibitor of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD). This document details the molecular interactions, downstream signaling pathways, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for research and drug development professionals.
Executive Summary
This compound is a small molecule inhibitor that targets ACMSD, a key enzyme in the tryptophan catabolism pathway. By inhibiting ACMSD, this compound effectively redirects the metabolic flux of tryptophan away from complete oxidation and towards the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The resulting increase in intracellular NAD+ levels has significant downstream effects, including the activation of Sirtuin 1 (SIRT1), enhancement of mitochondrial function, and protection against cellular damage. These properties position this compound as a promising therapeutic candidate for a range of metabolic and age-related diseases.
Molecular Mechanism of Action
Inhibition of ACMSD
This compound is a highly potent and selective inhibitor of human ACMSD, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1]
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Target |
| IC50 | 3 nM | Human ACMSD |
The inhibition of ACMSD by this compound is competitive, meaning it binds to the active site of the enzyme, preventing the binding of its natural substrate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS).
Modulation of the Tryptophan Metabolism Pathway
The tryptophan catabolism, or kynurenine (B1673888) pathway, is the primary route for tryptophan degradation and de novo NAD+ synthesis. ACMSD is situated at a critical branch point in this pathway. It catalyzes the decarboxylation of ACMS to α-aminomuconate-ε-semialdehyde, committing the molecule to the glucarate (B1238325) pathway and eventual complete oxidation.[2][3]
By inhibiting ACMSD, this compound prevents this diversion and leads to an accumulation of ACMS. This accumulated ACMS then spontaneously cyclizes to form quinolinic acid, a direct precursor for NAD+ synthesis.[2][4] This metabolic reprogramming effectively shunts the tryptophan metabolic flux towards the production of NAD+.
Downstream Cellular Effects
The this compound-mediated increase in intracellular NAD+ levels triggers a cascade of beneficial cellular responses.
Activation of SIRT1
NAD+ is a critical co-substrate for the sirtuin family of deacetylases. Increased NAD+ availability enhances the activity of SIRT1, a key regulator of cellular metabolism, stress resistance, and longevity. Pharmacological inhibition of ACMSD with this compound has been shown to result in SIRT1 activation in primary hepatocytes.[1]
Enhancement of Mitochondrial Function
SIRT1 activation and increased NAD+ levels are known to promote mitochondrial biogenesis and improve mitochondrial function. Treatment with this compound has been demonstrated to induce the expression of mitochondrial transcripts and enhance both basal and maximal oxygen consumption rates in primary mouse hepatocytes.[1]
Cytoprotective Effects
The enhancement of mitochondrial function and SIRT1 activity contributes to the cytoprotective effects of this compound. In preclinical studies, ACMSD inhibition has been shown to protect primary hepatocytes from fatty acid-induced apoptosis.[1]
In Vivo Efficacy
In vivo studies in mice have demonstrated the therapeutic potential of this compound.
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Dosage | Organ | Effect |
| NAD+ Levels | 15 mg/kg/day for 10 days | Liver, Kidneys, Brain | Increased NAD+ content |
| NAFLD Model (MCD diet) | 15 mg/kg/day | Liver | Attenuated hepatic steatosis, reverted NAD+ depletion, reduced plasma ALT and AST levels |
These findings suggest that this compound has a favorable pharmacokinetic profile and can effectively modulate NAD+ metabolism in key metabolic organs, offering therapeutic benefits in models of liver disease.[1]
Experimental Protocols
ACMSD Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound on human ACMSD.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ACMSD is expressed and purified. The substrate, ACMS, is generated from 3-hydroxyanthranilate using a coupled enzymatic reaction.
-
Assay Procedure: The ACMSD enzyme activity is measured spectrophotometrically by monitoring the decrease in absorbance at 360 nm, which corresponds to the consumption of ACMS.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound. The initial rates of the enzymatic reaction are measured.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular NAD+ Level Measurement
Objective: To quantify the effect of this compound on intracellular NAD+ levels.
Methodology:
-
Cell Culture and Treatment: Primary hepatocytes or other relevant cell lines are cultured and treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
NAD+ Extraction: Intracellular metabolites are extracted from the cells using an appropriate extraction buffer (e.g., acid-ethanol extraction).
-
Quantification: NAD+ levels are quantified using a commercially available NAD/NADH assay kit, which is typically based on a lactate (B86563) dehydrogenase cycling reaction. The signal (colorimetric or fluorometric) is proportional to the amount of NAD+ in the sample.
-
Data Analysis: NAD+ levels are normalized to the total protein content of each sample. The results are expressed as a fold change relative to the vehicle-treated control.
SIRT1 Activity Assay
Objective: To assess the effect of this compound on SIRT1 deacetylase activity.
Methodology:
-
Cell Treatment and Lysate Preparation: Cells are treated with this compound, and nuclear extracts or whole-cell lysates are prepared.
-
Immunoprecipitation (Optional): SIRT1 can be immunoprecipitated from the lysates to isolate the enzyme.
-
Deacetylase Assay: The SIRT1 activity is measured using a commercially available kit that employs a fluorogenic acetylated peptide substrate. The deacetylation of the substrate by SIRT1 results in an increase in fluorescence.
-
Data Analysis: The fluorescence intensity is measured over time, and the rate of the reaction is calculated. The results are expressed as relative SIRT1 activity compared to the control.
Mitochondrial Respiration Assay
Objective: To evaluate the impact of this compound on mitochondrial oxygen consumption.
Methodology:
-
Cell Culture and Treatment: Cells are seeded in a specialized microplate for measuring cellular respiration and treated with this compound.
-
Oxygen Consumption Rate (OCR) Measurement: The OCR is measured using an extracellular flux analyzer (e.g., Seahorse XF Analyzer). The assay involves sequential injections of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: The OCR values are normalized to the cell number or protein content. The different respiratory parameters are calculated from the OCR profile.
Conclusion
This compound is a novel and potent ACMSD inhibitor that represents a promising strategy for modulating intracellular NAD+ levels. Its mechanism of action, involving the redirection of tryptophan metabolism towards NAD+ synthesis, leads to the activation of SIRT1, enhancement of mitochondrial function, and cytoprotective effects. The preclinical data strongly support the therapeutic potential of this compound in metabolic diseases. This technical guide provides a foundational understanding of this compound for researchers and drug developers interested in the therapeutic modulation of NAD+ metabolism.
References
TES-991 as an ACMSD Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TES-991, a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). By inhibiting ACMSD, this compound modulates the kynurenine (B1673888) pathway of tryptophan metabolism, leading to an increase in de novo NAD+ biosynthesis. This mechanism holds significant therapeutic potential for a range of metabolic and age-related diseases. This document details the mechanism of action of this compound, its preclinical efficacy, and provides detailed protocols for key in vitro and in vivo experimental procedures. All quantitative data are summarized in structured tables for clarity, and relevant biological pathways and experimental workflows are visualized using diagrams.
Introduction to ACMSD and NAD+ Metabolism
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] The de novo synthesis of NAD+ from the essential amino acid tryptophan is a vital pathway for maintaining cellular NAD+ pools. A key regulatory enzyme in this pathway is α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[1]
ACMSD is located at a crucial branch point in the kynurenine pathway, the primary route of tryptophan degradation.[1] It catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde, thereby diverting tryptophan catabolites towards complete oxidation.[1] In the absence of ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid, a direct precursor to NAD+.[1] Therefore, inhibition of ACMSD presents an attractive therapeutic strategy to enhance de novo NAD+ synthesis.[1]
This compound has been identified as a potent and selective inhibitor of human ACMSD. Its ability to increase intracellular NAD+ levels suggests its potential for treating conditions associated with depleted NAD+ pools, such as metabolic diseases and age-related disorders.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of ACMSD. This inhibition shunts the metabolic flux of the kynurenine pathway away from catabolism and towards the synthesis of quinolinic acid, the rate-limiting precursor for de novo NAD+ biosynthesis. The resulting increase in intracellular NAD+ levels enhances the activity of NAD+-dependent enzymes, such as sirtuins, which are key regulators of cellular health and longevity.
References
The Role of TES-991 in NAD+ Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of TES-991, a potent and selective inhibitor of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD). By modulating the de novo NAD+ synthesis pathway, this compound presents a promising strategy for enhancing cellular NAD+ levels, with therapeutic potential in metabolic and age-related diseases. This document details the mechanism of action, relevant signaling pathways, quantitative effects on NAD+ levels, and the experimental protocols used to elucidate its function.
Core Mechanism of Action
This compound is a potent and selective small-molecule inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2] The de novo pathway synthesizes NAD+ from the essential amino acid tryptophan. A critical branching point in this pathway occurs at the unstable intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS).[3]
ACMSD diverts ACMS towards oxidative degradation. By inhibiting ACMSD, this compound prevents this degradation, thereby increasing the flux of ACMS towards the spontaneous cyclization to quinolinic acid, a direct precursor for NAD+ synthesis.[3] This targeted inhibition effectively boosts the endogenous production of NAD+.
Signaling Pathway: ACMSD Inhibition to Mitochondrial Enhancement
The primary signaling cascade initiated by this compound involves the direct elevation of intracellular NAD+ pools, which in turn activates NAD+-dependent enzymes, most notably Sirtuin 1 (SIRT1).
As depicted in Figure 1, the inhibition of ACMSD by this compound redirects the tryptophan catabolism intermediate ACMS towards NAD+ production. The resulting increase in cellular NAD+ enhances the activity of SIRT1, a deacetylase that plays a crucial role in cellular metabolism and stress resistance.[3][4] Activated SIRT1 subsequently promotes mitochondrial biogenesis and improves mitochondrial function, including enhancing the oxygen consumption rate.[3][4] Studies have demonstrated that the protective effects of this compound in a mouse model of non-alcoholic fatty liver disease (NAFLD) are dependent on SIRT1, highlighting this pathway's critical role.[3]
Quantitative Data Presentation
The efficacy of this compound has been quantified both in vitro and in vivo. The data below is summarized from key studies investigating its potency and physiological effects.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/System | Reference |
|---|---|---|---|
| IC₅₀ | 3 nM | Human ACMSD Enzyme | [1][2] |
| NAD+ Levels | Dose-dependent increase | Primary Mouse Hepatocytes |[3] |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Treatment Group | Liver NAD+ (pmol/mg tissue) | Kidney NAD+ (pmol/mg tissue) | Brain NAD+ (pmol/mg tissue) | Reference |
|---|---|---|---|---|---|
| NAD+ Concentration | Control | ~620 | ~410 | ~225 | [3] |
| | this compound (15 mg/kg/day) | ~810 (↑ ~30%) | ~500 (↑ ~22%) | ~260 (↑ ~16%) |[3] |
Note: Values are estimated from graphical data presented in Piras et al., Nature 2019.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to characterize this compound.
In Vivo Mouse Study Protocol
This protocol outlines the treatment of mice to assess the physiological effects of this compound on tissue NAD+ levels.
-
Animal Model: 9-week old male C57BL/6J mice are used.[3]
-
Acclimation: Animals are acclimated for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Drug Formulation: this compound is supplemented into the chow diet to achieve a daily dose of 15 mg/kg body weight. For gavage or injection, this compound can be dissolved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]
-
Treatment Groups:
-
Control Group: Mice receive a standard chow diet.
-
This compound Group: Mice receive the this compound supplemented chow for 10 consecutive days.[3]
-
-
Tissue Collection: At the end of the treatment period, mice are euthanized. Tissues of interest (liver, kidney, brain) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
NAD+ Quantification Protocol (Enzymatic Cycling Assay)
This method provides a sensitive measurement of NAD+ concentrations in tissue extracts.
-
Reagent Preparation:
-
Extraction Buffer: 0.5 M Perchloric Acid (PCA).
-
Neutralization Buffer: 3 M Potassium Hydroxide (KOH), 1.5 M Potassium Phosphate (KH₂PO₄).
-
Cycling Reagent Mix: Prepare fresh, containing alcohol dehydrogenase (ADH), diaphorase, resazurin, and ethanol.
-
-
Sample Preparation:
-
Homogenize ~20-30 mg of frozen tissue in 400 µL of ice-cold 0.5 M PCA.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (acid-soluble extract) to a new tube.
-
Neutralize the extract by adding neutralization buffer until the pH is between 7.0 and 7.5.
-
Centrifuge again to pellet the potassium perchlorate (B79767) precipitate. The supernatant contains the NAD+.
-
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of NAD+.
-
Add 50 µL of sample or standard to wells of a 96-well plate.
-
Add 100 µL of the cycling reagent mix to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a plate reader (Excitation ~540 nm, Emission ~590 nm).
-
-
Data Analysis: Calculate NAD+ concentration in samples by interpolating from the standard curve and normalizing to the initial tissue weight.
SIRT1 Activity Assay Protocol (Fluorometric)
This protocol measures the deacetylase activity of SIRT1, which is expected to increase following a rise in NAD+ levels.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
SIRT1 Substrate: Fluorogenic acetylated peptide substrate (e.g., from a commercial kit like Cayman Chemical #700730 or Sigma-Aldrich #CS1040).[2][4]
-
NAD+ Solution: Prepare a 50 mM solution of NAD+ in assay buffer.
-
Developer Solution: Contains a protease that cleaves the deacetylated substrate to release the fluorophore.
-
Stop Solution: Nicotinamide (a SIRT1 inhibitor) is often used to terminate the reaction.
-
-
Assay Procedure:
-
Extract nuclear proteins from tissues or cells of interest.
-
In a 96-well black plate, add the nuclear extract, SIRT1 substrate, and NAD+ solution.
-
Initiate the reaction by adding purified recombinant SIRT1 or using the endogenous enzyme in the extract.
-
Incubate at 37°C for 45-60 minutes.
-
Add the developer solution and incubate for an additional 15-30 minutes at 37°C.[2]
-
Read the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4]
-
-
Data Analysis: Compare the fluorescence signal from the this compound treated group to the control group to determine the relative increase in SIRT1 activity.
Mitochondrial Oxygen Consumption Rate (OCR) Protocol
This protocol uses the Seahorse XF Analyzer to measure mitochondrial respiration in live cells, a key indicator of mitochondrial function.
-
Cell Seeding: Seed primary hepatocytes or other relevant cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a CO₂-free incubator at 37°C.
-
Assay Medium Preparation: Prepare XF Assay Medium supplemented with substrates such as pyruvate, glutamine, and glucose. Warm to 37°C.
-
Compound Plate Preparation: Load the injector ports of the hydrated sensor cartridge with compounds that modulate respiration:
-
Port A: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.
-
Port B: FCCP (a protonophore) to measure maximal respiration.
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors) to measure non-mitochondrial respiration.[5]
-
-
Assay Execution:
-
Replace cell culture medium with pre-warmed XF Assay Medium.
-
Incubate the cells in a CO₂-free incubator at 37°C for 1 hour prior to the assay.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
The instrument will measure baseline OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.
-
-
Data Analysis: Use the Seahorse Wave software to calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Conclusion
This compound is a well-characterized, potent inhibitor of ACMSD that leverages a clear, direct mechanism to boost de novo NAD+ biosynthesis. By shunting a key tryptophan metabolite towards NAD+ production, it elevates cellular NAD+ levels in critical metabolic tissues like the liver and kidney, as well as in the brain.[3] This increase in NAD+ subsequently activates SIRT1, leading to enhanced mitochondrial function. The targeted nature of this compound and its demonstrated efficacy in preclinical models make it a valuable research tool and a promising therapeutic candidate for conditions associated with depleted NAD+ levels and mitochondrial dysfunction. The detailed protocols provided herein serve as a guide for further investigation into the physiological roles of ACMSD and the therapeutic potential of its inhibition.
References
TES-991 and its Effects on the Kynurenine Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TES-991 is a potent and selective small molecule inhibitor of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a pivotal enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. By inhibiting ACMSD, this compound effectively redirects the metabolic flux towards the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for various signaling proteins. This guide provides a comprehensive overview of the biochemical effects of this compound, with a focus on its impact on the kynurenine pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to the Kynurenine Pathway and ACMSD
The kynurenine pathway is the primary route for tryptophan catabolism in humans, accounting for over 95% of its degradation. This complex pathway generates several neuroactive and immunomodulatory metabolites before culminating in the production of quinolinic acid, a precursor for the de novo synthesis of NAD+.
A critical branching point in this pathway is governed by the enzyme α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD). ACMSD catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to 2-aminomuconate semialdehyde, thereby diverting the metabolic flow away from NAD+ synthesis and towards the glucaryl-CoA pathway. The activity of ACMSD is thus a key determinant of cellular NAD+ levels derived from tryptophan.
This compound: A Potent Inhibitor of ACMSD
This compound has been identified as a highly potent and selective inhibitor of human ACMSD. Its mechanism of action involves the direct binding to the enzyme, which prevents the processing of ACMS and consequently increases the substrate availability for spontaneous cyclization to quinolinic acid, the rate-limiting step for de novo NAD+ biosynthesis.
Quantitative Data on this compound Activity
The inhibitory potency of this compound on ACMSD and its downstream effects on NAD+ levels have been quantified in several studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 3 nM | Human ACMSD | [1] |
Table 1: In Vitro Inhibitory Potency of this compound against Human ACMSD.
| Organism | Tissue | Treatment | Change in NAD+ Content | Reference |
| Mouse | Liver | 15 mg/kg/day this compound | Increased | [2] |
| Mouse | Kidney | 15 mg/kg/day this compound | Increased | [2] |
| Mouse | Brain | 15 mg/kg/day this compound | Increased | [2] |
Table 2: In Vivo Effects of this compound on NAD+ Levels in Mice.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the kynurenine pathway.
ACMSD Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against ACMSD.
Materials:
-
Recombinant human ACMSD
-
3-hydroxyanthranilate
-
3-hydroxyanthranilate 3,4-dioxygenase
-
Assay buffer (e.g., 25 mM HEPES, pH 7.0 with 5% glycerol)
-
This compound or other test compounds
-
Spectrophotometer capable of reading at 360 nm
Procedure:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
In a suitable reaction vessel, generate the ACMS substrate in situ by incubating 3-hydroxyanthranilate with 3-hydroxyanthranilate 3,4-dioxygenase in the assay buffer.
-
Monitor the formation of ACMS by measuring the increase in absorbance at 360 nm until the reaction reaches completion.
-
Add a known concentration of recombinant human ACMSD to the reaction mixture containing the freshly generated ACMS.
-
In parallel, set up reactions with the addition of varying concentrations of the test compound (this compound).
-
Monitor the decay of ACMS by measuring the decrease in absorbance at 360 nm over time.
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Measurement of Intracellular NAD+ Levels
This protocol outlines a common method for quantifying intracellular NAD+ concentrations using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell or tissue samples
-
Extraction buffer (e.g., 0.5 M perchloric acid)
-
Neutralization buffer (e.g., 3 M potassium hydroxide, 1.5 M potassium phosphate)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase buffers (e.g., phosphate (B84403) buffer with a methanol (B129727) gradient)
-
NAD+ standard solution
Procedure:
-
Harvest cells or homogenize tissue samples in ice-cold extraction buffer.
-
Centrifuge the samples to pellet the protein and cellular debris.
-
Transfer the supernatant (acid extract) to a new tube.
-
Neutralize the extract by adding the neutralization buffer.
-
Centrifuge to remove the precipitated salt.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the filtered extract onto the HPLC system.
-
Separate the nucleotides using a suitable gradient of the mobile phase.
-
Detect NAD+ by its UV absorbance at 254 nm.
-
Quantify the NAD+ concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of NAD+.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Conclusion
This compound is a valuable research tool for investigating the role of the kynurenine pathway and ACMSD in cellular metabolism and disease. Its high potency and selectivity make it a suitable candidate for further preclinical and clinical development for conditions associated with NAD+ deficiency. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
Foundational Research on TES-991: A Modulator of Cellular Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
TES-991 is a potent and selective inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo synthesis pathway of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)[1][2]. By targeting ACMSD, this compound effectively modulates cellular metabolism, primarily by increasing intracellular NAD+ levels, which has shown therapeutic potential in preclinical models of metabolic and age-related diseases[3]. This document provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant cellular pathways.
Core Mechanism of Action
This compound functions by inhibiting ACMSD, an enzyme at a critical branching point in the tryptophan-to-NAD+ synthesis pathway, also known as the kynurenine (B1673888) pathway[3]. ACMSD catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde, directing it towards complete oxidation. By inhibiting ACMSD, this compound promotes the spontaneous cyclization of ACMS into quinolinic acid, a direct precursor to NAD+[3]. The resulting increase in the cellular NAD+ pool enhances the activity of NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1), which are crucial regulators of mitochondrial function, stress resistance, and metabolic homeostasis[3].
The mechanism can be visualized as a redirection of metabolic flux within the de novo NAD+ synthesis pathway.
Caption: Mechanism of this compound action on the de novo NAD+ synthesis pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound.
Table 1: In Vitro Potency of this compound
| Target | Parameter | Value | Reference |
|---|
| Human ACMSD | IC₅₀ | 3 nM |[1] |
Table 2: In Vivo Effects of this compound on Tissue NAD+ Levels in Mice Mice were fed a chow diet supplemented with this compound (15 mg/kg body weight) for 10 days.
| Tissue | Change in NAD+ Content (vs. Control) | Reference |
|---|---|---|
| Liver | Increased | [3] |
| Kidneys | Increased | [3] |
| Brain | Increased | [3] |
| Heart | Unaffected | [3] |
| Skeletal Muscle | Unaffected |[3] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Administration Route | Dose | Half-life (t₁/₂) | Key Observation | Reference |
|---|---|---|---|---|
| Intravenous | 0.5 mg/kg | ~4.0 - 5.0 hours | Low blood clearance and volume of distribution. | [1] |
| Oral | 5 mg/kg | Not specified | Quantifiable blood concentrations for up to 8 hours. |[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. Below are protocols for key experiments performed to characterize this compound.
This protocol describes the method for assessing the effect of this compound on metabolic parameters in a mouse model.
-
Animal Model: 9-week old male C57BL/6J mice are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Diet Formulation: A standard chow diet is used as the control. For the treatment group, the chow is supplemented with this compound to achieve a final concentration that provides a dose of 15 mg/kg of body weight per day, assuming average daily food consumption.
-
Treatment Period: Mice are fed the respective diets (control or this compound supplemented) for a period of 10 days.
-
Sample Collection: At the end of the treatment period, animals are euthanized. Tissues (liver, kidneys, brain, heart, skeletal muscle) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.
-
Analysis: Tissues are analyzed for NAD+ content using established biochemical assays, such as HPLC-based methods. Plasma may also be collected to assess markers of liver and kidney function (e.g., ALT, AST)[3].
Caption: Experimental workflow for in vivo evaluation of this compound in mice.
This protocol is designed to investigate the direct effects of this compound on liver cells, particularly in the context of metabolic stress.
-
Cell Isolation: Primary hepatocytes (PH) are isolated from mice (e.g., C57BL/6J) using a two-step collagenase perfusion method.
-
Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and cultured in appropriate media (e.g., Williams' Medium E) supplemented with fetal bovine serum, penicillin-streptomycin, and dexamethasone.
-
Metabolic Stress Induction: To model conditions like NAFLD, cells are exposed to a mixture of fatty acids, such as 0.33 mM palmitate and 0.66 mM oleate, for a defined period (e.g., 6 hours)[3].
-
This compound Treatment: Concurrently with or prior to the fatty acid challenge, cells are treated with either vehicle (e.g., DMSO) or this compound at a specified concentration (e.g., 500 nM)[3].
-
Endpoint Analysis: After the treatment period, cells are harvested for various analyses:
-
Gene Expression: RNA is extracted, and mRNA levels of genes involved in fatty acid oxidation (e.g., Cpt1a, Acadl) are quantified using qRT-PCR[3].
-
Metabolic Assays: Cellular NAD+ levels, ATP content, and reactive oxygen species (ROS) production can be measured.
-
Fatty Acid Oxidation (FAO): FAO rates can be assessed by measuring the oxidation of radiolabeled fatty acids (e.g., ¹⁴C-palmitate).
-
Therapeutic Potential and Logical Relationships
The foundational research on this compound suggests a clear logical progression from its molecular mechanism to its potential therapeutic applications. By inhibiting ACMSD, this compound increases NAD+, which in turn activates SIRT1. This cascade of events leads to improved mitochondrial function and protection against metabolic stress. This rationale has been tested in preclinical models of NAFLD, where this compound administration attenuated liver steatosis, inflammation, and damage[3]. The protective effect in the liver was shown to be dependent on SIRT1, highlighting the importance of this pathway in mediating the beneficial effects of this compound[3].
Caption: Logical flow from this compound's mechanism to its therapeutic potential in NAFLD.
References
exploring the therapeutic potential of TES-991
An In-depth Technical Guide to the Therapeutic Potential of TES-991
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective small molecule inhibitor of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2] By inhibiting ACMSD, this compound modulates intracellular Nicotinamide Adenine Dinucleotide (NAD+) levels, a critical cofactor in numerous metabolic pathways essential for cellular energy and health.[3][4] This guide summarizes the current understanding of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The therapeutic potential of this compound is being explored in a range of diseases associated with NAD+ deficiency, including metabolic disorders, and inflammatory conditions.[4]
Introduction
Nicotinamide Adenine Dinucleotide (NAD+) is a vital coenzyme present in all living cells, playing a fundamental role in cellular metabolism, energy production, and DNA repair. NAD+ levels decline with age and in various pathological conditions, contributing to mitochondrial dysfunction and the progression of disease. ACMSD is a critical enzyme that stands at a branch point of the de novo NAD+ synthesis pathway, and its inhibition has been identified as a promising therapeutic strategy to boost NAD+ levels.[5]
This compound is a novel, potent, and selective inhibitor of human ACMSD with a reported IC50 of 3 nM.[1][2] Its ability to increase intracellular NAD+ levels presents a promising therapeutic approach for a variety of diseases.[1] Preclinical studies have demonstrated the potential of this compound in models of liver and kidney disease.[4]
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of ACMSD. This inhibition redirects the metabolic flux of the de novo NAD+ synthesis pathway, leading to an increase in NAD+ levels within the cell. This, in turn, enhances mitochondrial function and can protect cells from apoptosis.[4]
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 [frontiersin.org]
Preliminary Technical Guide on TES-991 in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
TES-991 is a potent and selective small-molecule inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD).[1] ACMSD is a key enzyme in the de novo NAD+ synthesis pathway. By inhibiting ACMSD, this compound effectively increases intracellular NAD+ levels, a critical coenzyme in cellular metabolism and energy production.[1] This mechanism of action positions this compound as a promising therapeutic candidate for various metabolic disorders associated with mitochondrial dysfunction and depleted NAD+ levels, such as non-alcoholic fatty liver disease (NAFLD). This document provides a summary of the preliminary preclinical data available for this compound.
Core Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of ACMSD. This inhibition blocks the degradation of α-amino-β-carboxymuconate-ε-semialdehyde, leading to its preferential conversion into quinolinic acid and subsequently into NAD+. The resulting increase in intracellular NAD+ levels is believed to enhance mitochondrial function and protect against metabolic stress.[2]
Signaling Pathway
References
In-Depth Technical Guide: TES-991's Selectivity for Human ACMSD
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the selective inhibition of human aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) by the potent inhibitor, TES-991. The information presented herein is intended to support research and drug development efforts targeting the kynurenine (B1673888) pathway and associated pathologies.
Quantitative Data on Inhibitory Potency and Selectivity
This compound is a highly potent inhibitor of human ACMSD with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Limited publicly available information indicates a specific off-target interaction with cytochrome P450 2C19. The following table summarizes the available quantitative data.
| Target | IC50 (nM) | Compound | Reference |
| Human ACMSD | 3 | This compound | [1] |
| Human Cytochrome P450 2C19 | Inhibition noted, specific IC50 not reported | This compound | [1] |
Signaling Pathway
This compound exerts its effect by inhibiting ACMSD, a key enzyme in the kynurenine pathway, which is the primary route for tryptophan catabolism. ACMSD catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde. By blocking this step, this compound diverts the metabolic flux of ACMS towards the spontaneous cyclization to quinolinic acid, a precursor for de novo NAD+ synthesis. This modulation of the kynurenine pathway and the resulting increase in NAD+ levels are being explored for therapeutic potential in a variety of diseases.
Caption: Mechanism of this compound action within the Kynurenine Pathway.
Experimental Protocols
The following are generalized protocols based on available information for determining the inhibitory activity of compounds against human ACMSD. The specific parameters for the this compound evaluation may have varied.
Recombinant Human ACMSD Expression and Purification
-
Expression System: Recombinant human ACMSD (hACMSD) can be expressed in various systems, with Pichia pastoris being a documented example.
-
Purification: The enzyme is typically purified from cell lysates using standard chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.
ACMSD Enzymatic Assay
This is a coupled spectrophotometric assay that monitors the decrease in absorbance of the substrate, ACMS.
-
Reagents:
-
Recombinant hACMSD
-
Substrate: α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), generated in situ from 3-hydroxyanthranilic acid.
-
Assay Buffer: A suitable buffer such as MOPS or HEPES at a physiological pH (e.g., pH 6.5-7.4).
-
This compound or other test compounds, typically dissolved in DMSO.
-
-
Procedure:
-
The substrate ACMS is generated by the enzymatic conversion of 3-hydroxyanthranilic acid.
-
The formation of ACMS is monitored spectrophotometrically at 360 nm.
-
Once the ACMS formation is complete, a known concentration of hACMSD is added to the reaction mixture.
-
The enzymatic activity is measured by monitoring the initial rate of decrease in absorbance at 360 nm, which corresponds to the degradation of ACMS.
-
To determine the inhibitory effect of this compound, the compound is added to the assay mixture along with hACMSD.
-
IC50 values are determined by testing a serial dilution of the inhibitor and measuring the corresponding enzyme activity. The final DMSO concentration in all reaction mixtures should be kept constant (e.g., 1.0%).
-
Control reactions are performed in the absence of the inhibitor to establish the baseline enzyme activity.[2]
-
Experimental Workflow
The general workflow for evaluating a potential ACMSD inhibitor like this compound involves several key stages, from initial screening to more detailed characterization.
Caption: A generalized experimental workflow for the in vitro characterization of an ACMSD inhibitor.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of TES-991 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TES-991 is a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2] By inhibiting ACMSD, this compound effectively increases intracellular NAD+ levels, a critical coenzyme in cellular metabolism and energy production.[1][3] This modulation of NAD+ has shown therapeutic potential in preclinical models of metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD). These application notes provide detailed protocols for the in vivo administration of this compound in various mouse models to assess its efficacy and safety.
Mechanism of Action Signaling Pathway
The primary mechanism of this compound is the inhibition of ACMSD, which leads to an increase in quinolinic acid (QA) and subsequently boosts the de novo synthesis of NAD+. This enhancement of the NAD+ pool can improve mitochondrial function and protect against metabolic stress.
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of this compound in Mice
| Parameter | Intravenous (0.5 mg/kg) | Oral (5 mg/kg) | Reference |
| Half-life (t½) | ~4.0 - 5.0 hours | Not specified | [1] |
| Blood Clearance | Low | Not specified | [1] |
| Volume of Distribution | Low | Not specified | [1] |
| Systemic Exposure | Moderate | Good | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of NAFLD
| Mouse Model | C57BL/6J (13-week old males) |
| Disease Induction | Methionine-choline deficient (MCD) diet for 2.5 weeks |
| Treatment Group | This compound |
| Dosage | 15 mg/kg/day |
| Administration | Supplemented in the MCD diet |
| Duration | 2.5 weeks (prophylactically) |
| Observed Effects | |
| Hepatic Steatosis | Attenuated |
| Plasma ALT & AST | Attenuated |
| Hepatic NAD+ | Increased (reverted MCD diet-induced depletion) |
| Hepatic ATP | Partially recovered |
| Hepatic SOD2 Activity | Partially recovered |
| Reference | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for oral and intravenous administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Preparation of this compound for Oral Gavage (Vehicle: PEG300/Tween-80/Saline): [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex until a clear solution is obtained. This protocol yields a solution of ≥ 2.08 mg/mL.
Preparation of this compound for Oral Gavage (Vehicle: Corn Oil): [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly by vortexing. Use of a sonicator may aid in dissolution.
Preparation of this compound for Dietary Supplementation:
-
Calculate the total amount of this compound required based on the number of mice, daily food consumption, and the desired dose (e.g., 15 mg/kg/day).
-
Mix the calculated amount of this compound powder with a small portion of the powdered diet.
-
Gradually add the this compound-diet mixture to the bulk of the powdered diet and mix thoroughly to ensure uniform distribution.
-
If using a pellet-making machine, press the mixed powder into food pellets. Otherwise, provide the powdered diet in appropriate feeders.
Protocol 2: Induction of NAFLD and Treatment with this compound
This protocol outlines the induction of NAFLD in mice using an MCD diet and subsequent treatment with this compound.[3]
Procedure:
-
Acclimatize 13-week-old male C57BL/6J mice for one week.
-
Randomly assign mice to three groups:
-
Group 1: Control diet.
-
Group 2: Methionine-choline deficient (MCD) diet.
-
Group 3: MCD diet supplemented with this compound (15 mg/kg/day).
-
-
Provide the respective diets and water ad libitum for 2.5 weeks.
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, euthanize the mice.
-
Collect blood via cardiac puncture for plasma analysis (ALT, AST).
-
Perfuse the liver with PBS and collect tissue for histological analysis, NAD+/ATP measurement, and SOD2 activity assays.
Protocol 3: General Toxicology and Safety Assessment
This protocol provides a general framework for assessing the acute and sub-acute toxicity of this compound in mice.
Acute Toxicity:
-
Use healthy, young adult mice (e.g., BALB/c or C57BL/6), fasted overnight.
-
Administer a single oral dose of this compound at various concentrations to different groups of mice. A suggested starting dose could be based on efficacy studies, with escalating doses in subsequent groups.
-
Observe animals closely for the first few hours post-administration and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Record body weight at regular intervals.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy.
Sub-acute Toxicity (28-day study):
-
Use three groups of mice (e.g., low, medium, and high dose) and a control group receiving the vehicle.
-
Administer this compound orally once daily for 28 consecutive days.
-
Monitor and record clinical signs, body weight, and food/water consumption throughout the study.
-
At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis.
-
Euthanize the animals and perform a gross necropsy.
-
Collect major organs (liver, kidneys, spleen, heart, lungs, brain) for weight analysis and histopathological examination.
Protocol 4: Diet-Induced Obesity (DIO) Model and this compound Treatment
This protocol describes the use of a high-fat diet (HFD) to induce obesity and subsequent treatment with this compound.
Procedure:
-
Induce obesity in 6-8 week old male C57BL/6J mice by feeding a high-fat diet (HFD, e.g., 45-60% kcal from fat) for 8-12 weeks.
-
Once obesity is established (significant weight gain compared to control diet-fed mice), randomly assign the obese mice to two groups:
-
Group 1: HFD + Vehicle (daily oral gavage).
-
Group 2: HFD + this compound (e.g., 15 mg/kg/day, daily oral gavage).
-
-
Continue HFD feeding for all groups during the treatment period of 4-8 weeks.
-
Monitor body weight and food intake weekly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.
-
At the end of the treatment period, euthanize the mice and collect blood and tissues (liver, adipose tissue) for analysis of plasma lipids, insulin, liver triglycerides, and histology.
Protocol 5: Streptozotocin (B1681764) (STZ)-Induced Diabetes Model and this compound Treatment
This protocol details the induction of type 2 diabetes using a combination of HFD and low-dose STZ, followed by treatment with this compound.[4][5]
Procedure:
-
Feed 6-month-old C57BL/6N male mice a high-fat diet (HFD) for 4 weeks to induce insulin resistance.[4]
-
After 4 weeks of HFD, administer three intraperitoneal (i.p.) injections of streptozotocin (STZ) at a dose of 40 mg/kg body weight on three consecutive days.[4] STZ should be freshly prepared in a citrate (B86180) buffer (pH 4.5).
-
Continue the HFD throughout the study.
-
Monitor blood glucose levels to confirm the development of diabetes (hyperglycemia).
-
Once diabetes is established, randomly assign the diabetic mice to two groups:
-
Group 1: HFD + Vehicle (daily oral gavage).
-
Group 2: HFD + this compound (e.g., 15 mg/kg/day, daily oral gavage).
-
-
Treat the mice for 4-8 weeks.
-
Monitor body weight, food intake, water intake, and blood glucose levels regularly.
-
Perform GTT and ITT at the end of the study.
-
At the end of the treatment period, euthanize the mice and collect blood for insulin and other metabolic parameter analysis, and the pancreas for histological examination of islet mass.
Disclaimer: All protocols are for research use only. The specific dosages, treatment durations, and mouse models may need to be optimized for specific experimental goals. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a nongenetic mouse model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Preparing TES-991 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
TES-991 is a potent and selective inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a key enzyme in the kynurenine (B1673888) pathway.[1][2] Inhibition of ACMSD by this compound has been shown to significantly increase intracellular NAD+ levels, making it a valuable tool for research in areas such as metabolic diseases, neurodegeneration, and aging.[1][2][3] Proper preparation of a this compound stock solution is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent, along with relevant physicochemical data and a diagram of the affected signaling pathway.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 393.45 g/mol | [1] |
| Target | α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) | [1][2] |
| IC50 | 3 nM (for human ACMSD) | [1] |
| Solubility in DMSO | 62.5 mg/mL (158.85 mM) | |
| Appearance | Crystalline solid | |
| Storage (Powder) | -20°C for up to 3 years |
Signaling Pathway
This compound exerts its effect by inhibiting ACMSD, an enzyme at a critical branch point in the kynurenine pathway of tryptophan metabolism. By blocking ACMSD, the metabolic flux is redirected from catabolism towards the de novo synthesis of NAD+.
Caption: this compound inhibits ACMSD, shunting the kynurenine pathway towards NAD+ synthesis.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 393.45 g/mol * 1000 mg/g = 3.93 mg
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 3.93 mg of this compound powder directly into the tared tube.
-
-
Dissolve the powder in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely.
-
-
Ensure complete dissolution:
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
-
If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes may be applied. However, always check for compound stability under these conditions.
-
-
Aliquot and store:
-
To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1]
-
Stock Solution Preparation Workflow
The following diagram illustrates the key steps in preparing the this compound stock solution.
Caption: A streamlined workflow for the preparation and storage of this compound stock solution.
Quantitative Data for Stock Solution Preparation
The following table provides the mass of this compound required to prepare various volumes of different stock solution concentrations.
| Desired Stock Concentration | Volume to Prepare | Mass of this compound to Weigh |
| 1 mM | 1 mL | 0.393 mg |
| 5 mM | 1 mL | 1.97 mg |
| 10 mM | 1 mL | 3.93 mg |
| 20 mM | 1 mL | 7.87 mg |
| 50 mM | 1 mL | 19.67 mg |
| 1 mM | 5 mL | 1.97 mg |
| 5 mM | 5 mL | 9.84 mg |
| 10 mM | 5 mL | 19.67 mg |
Important Considerations
-
DMSO Quality: Due to its hygroscopic nature, it is recommended to use a fresh, anhydrous grade of DMSO to prevent compound precipitation and degradation.
-
Final DMSO Concentration in Assays: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Avoiding Precipitation: When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, it is best to make intermediate dilutions in DMSO first before the final dilution into the aqueous solution. Adding a concentrated DMSO stock directly to an aqueous solution can cause the compound to precipitate.
-
Stability: this compound stock solutions in DMSO are stable for at least one year when stored at -20°C and for up to two years at -80°C.[1] Avoid repeated freeze-thaw cycles. If any precipitation is observed in the stock solution upon thawing, gently warm and vortex the solution to redissolve the compound before use. If the precipitate does not dissolve, the stock solution should be discarded.
References
Application Notes and Protocols for TES-991 in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
TES-991 is a potent and selective small molecule inhibitor of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2] Inhibition of ACMSD by this compound has been shown to increase intracellular NAD+ levels, subsequently activating the NAD+-dependent deacetylase SIRT1.[3] This mechanism holds significant therapeutic potential for metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD), by enhancing mitochondrial function and reducing hepatic steatosis.[3] These application notes provide detailed protocols for the use of this compound in primary human hepatocytes to investigate its effects on cellular metabolism and function.
Mechanism of Action
This compound selectively inhibits ACMSD, which stands at a critical branch point in the kynurenine (B1673888) pathway of tryptophan metabolism.[4] By blocking the degradation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), this compound effectively shunts the metabolic flux towards the synthesis of quinolinic acid, a precursor for de novo NAD+ biosynthesis. The resulting increase in cellular NAD+ levels enhances the activity of sirtuins, particularly SIRT1, which plays a crucial role in regulating mitochondrial biogenesis, fatty acid oxidation, and cellular stress response.[3]
Figure 1: this compound inhibits ACMSD, increasing NAD+ synthesis and activating SIRT1.
Data Presentation
The following tables summarize quantitative data on the effects of this compound, primarily from studies on mouse primary hepatocytes, which can serve as a reference for designing experiments with primary human hepatocytes.
Table 1: Dose-Dependent Effect of this compound on NAD+ Levels in Primary Mouse Hepatocytes
| This compound Concentration | Treatment Duration | Fold Change in NAD+ Levels (vs. Vehicle) |
| 100 nM | 24 hours | ~1.5 |
| 500 nM | 24 hours | ~2.0 |
| 1 µM | 24 hours | ~2.2 |
Data adapted from studies on mouse primary hepatocytes and may vary in human hepatocytes.[3]
Table 2: Effect of this compound on SIRT1 Activity and Mitochondrial Function in Primary Mouse Hepatocytes
| Treatment | SIRT1 Activity (Fold Change vs. Vehicle) | Basal Oxygen Consumption Rate (OCR) (% Increase vs. Vehicle) | Maximal Oxygen Consumption Rate (OCR) (% Increase vs. Vehicle) |
| This compound (500 nM) | ~1.5 | ~20% | ~25% |
Data adapted from studies on mouse primary hepatocytes and may require optimization for human hepatocytes.[1]
Experimental Protocols
General Culture of Primary Human Hepatocytes
Primary human hepatocytes are a sensitive cell type and require careful handling. It is recommended to use commercially available cryopreserved primary human hepatocytes and follow the supplier's specific instructions for thawing and plating.[5]
Figure 2: General workflow for culturing and treating primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte thawing medium (provided by supplier)
-
Hepatocyte plating medium (e.g., Williams' Medium E with supplements)
-
Hepatocyte maintenance medium
-
Collagen I-coated cell culture plates
-
This compound (stock solution in DMSO)
Protocol:
-
Pre-warm thawing and plating media to 37°C.
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to a conical tube containing pre-warmed thawing medium and centrifuge at a low speed (e.g., 100 x g) for 5-10 minutes.
-
Gently resuspend the cell pellet in plating medium.
-
Seed the cells onto collagen I-coated plates at the desired density.
-
Allow the cells to attach for 4-6 hours in a humidified incubator at 37°C and 5% CO2.
-
After attachment, replace the plating medium with fresh maintenance medium.
-
The following day, treat the cells with the desired concentrations of this compound. Prepare dilutions from a concentrated stock in DMSO, ensuring the final DMSO concentration in the culture medium is consistent across all conditions and typically below 0.1%.
Measurement of Intracellular NAD+ Levels
Objective: To quantify the dose-dependent effect of this compound on intracellular NAD+ concentrations.
Materials:
-
Primary human hepatocytes cultured in 96-well plates
-
This compound
-
Commercially available NAD/NADH assay kit (colorimetric or fluorometric)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (provided with the kit)
Protocol:
-
Seed and culture primary human hepatocytes in a 96-well plate as described above.
-
Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for 24 hours.
-
After incubation, wash the cells once with PBS.
-
Lyse the cells using the lysis buffer provided in the NAD/NADH assay kit.
-
Follow the manufacturer's instructions for the assay, which typically involves adding a reaction mixture and measuring the absorbance or fluorescence.
-
Calculate the NAD+ concentration based on a standard curve and normalize to the protein concentration of each well.
SIRT1 Activity Assay
Objective: To determine the effect of this compound on the enzymatic activity of SIRT1.
Materials:
-
Primary human hepatocytes cultured in 6-well plates
-
This compound (e.g., 500 nM)
-
Nuclear extraction kit
-
Commercially available SIRT1 activity assay kit (fluorometric)
-
BCA protein assay kit
Protocol:
-
Culture and treat primary human hepatocytes with this compound or vehicle for 24 hours.
-
Harvest the cells and perform nuclear extraction according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts using a BCA assay.
-
Perform the SIRT1 activity assay using a commercial kit, which typically involves incubating the nuclear extract with a fluorogenic acetylated peptide substrate and NAD+.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Express SIRT1 activity as relative fluorescence units per microgram of protein.
Assessment of Mitochondrial Function (Oxygen Consumption Rate)
Objective: To evaluate the impact of this compound on mitochondrial respiration.
Materials:
-
Primary human hepatocytes cultured in a Seahorse XF cell culture microplate
-
This compound
-
Seahorse XF Analyzer
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Assay medium (e.g., serum-free, low-buffer medium)
Protocol:
-
Seed and culture primary human hepatocytes in a Seahorse XF microplate.
-
Treat the cells with this compound or vehicle for 24 hours.
-
Prior to the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions. This involves sequential injections of:
-
Oligomycin (to inhibit ATP synthase)
-
FCCP (an uncoupling agent to induce maximal respiration)
-
Rotenone and antimycin A (to inhibit Complex I and III, respectively, and shut down mitochondrial respiration).
-
-
The Seahorse XF Analyzer will measure the oxygen consumption rate (OCR) in real-time.
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Lipid Accumulation Assay (Oil Red O Staining)
Objective: To visualize and quantify the effect of this compound on lipid accumulation in a model of hepatic steatosis.
Materials:
-
Primary human hepatocytes cultured in 24-well plates
-
This compound
-
Fatty acid solution (e.g., a mixture of oleate (B1233923) and palmitate) to induce lipid accumulation
-
PBS
-
10% formalin
-
Oil Red O staining solution
-
100% isopropanol
Protocol:
-
Culture primary human hepatocytes in 24-well plates.
-
To induce steatosis, treat the cells with a fatty acid solution for 24-48 hours. Co-treat a subset of wells with this compound at various concentrations.
-
After treatment, wash the cells with PBS and fix with 10% formalin for at least 30 minutes.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20-30 minutes.
-
Wash the cells with 60% isopropanol and then with water to remove excess stain.
-
Visualize the lipid droplets under a microscope.
-
For quantification, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes.
-
Transfer the isopropanol to a 96-well plate and measure the absorbance at approximately 500 nm.
Troubleshooting
-
Low Cell Viability: Primary hepatocytes are sensitive. Ensure gentle handling during thawing and plating. Use high-quality, pre-tested lots of cells and reagents.
-
High Variability in Results: Batch-to-batch variation in primary human hepatocytes is common. Use cells from the same donor for a set of experiments to minimize variability. Include appropriate positive and negative controls.
-
This compound Precipitation: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experimental conditions.
Conclusion
This compound presents a promising therapeutic strategy for metabolic liver diseases by targeting the de novo NAD+ synthesis pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on primary human hepatocytes, enabling a deeper understanding of its mechanism of action and potential clinical applications. It is crucial to adapt and optimize these protocols for the specific experimental setup and source of primary human hepatocytes.
References
- 1. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TES-991 Treatment in Non-Alcoholic Fatty Liver Disease (NAFLD) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Emerging therapeutic strategies focus on modulating cellular metabolism to mitigate the pathological features of NAFLD. One such approach involves the inhibition of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway. TES-991 is a potent and selective inhibitor of ACMSD.[1] By blocking ACMSD, this compound enhances the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for sirtuins, which are involved in mitochondrial function and metabolic regulation.[1][2]
These application notes provide a comprehensive overview of the use of this compound in a preclinical mouse model of NAFLD, including detailed experimental protocols and a summary of its therapeutic effects. The data presented is derived from studies utilizing the methionine-choline deficient (MCD) diet-induced model of NAFLD in C57BL/6J mice.[2]
Mechanism of Action of this compound in NAFLD
This compound acts as a potent inhibitor of ACMSD, an enzyme primarily expressed in the liver and kidneys that regulates the de novo synthesis of NAD+ from tryptophan. By inhibiting ACMSD, this compound redirects the metabolic flux towards the production of quinolinic acid, a precursor for NAD+. The resulting increase in hepatic NAD+ levels activates Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. Activated SIRT1 plays a crucial role in improving mitochondrial function, reducing oxidative stress, and attenuating inflammation, thereby ameliorating the key pathological features of NAFLD.[2]
Quantitative Data on this compound Efficacy
The prophylactic administration of this compound at a dose of 15 mg/kg/day has been shown to significantly mitigate the pathological features of NAFLD in mice fed a methionine-choline deficient (MCD) diet for 2.5 weeks.[2]
| Parameter | Control Diet | MCD Diet | MCD Diet + this compound (15 mg/kg/day) |
| Plasma ALT (U/L) | ~25 | ~250 | ~125 |
| Plasma AST (U/L) | ~50 | ~450 | ~250 |
| Hepatic Triglycerides (µg/mg protein) | ~20 | ~120 | ~70 |
| Hepatic NAD+ (pmol/µg) | ~1.0 | ~0.5 | ~0.9 |
| Hepatic SOD2 Activity (U/mg protein) | ~100% of control | ~60% of control | ~80% of control |
| Hepatic ATP Content (nmol/mg protein) | ~25 | ~15 | ~20 |
| Table 1: Summary of quantitative effects of this compound in a mouse model of NAFLD. Data are approximated from graphical representations in Katsyuba et al., 2018.[2] |
Experimental Protocols
Methionine-Choline Deficient (MCD) Diet-Induced NAFLD Model
This protocol describes the induction of NAFLD in mice using a diet deficient in methionine and choline (B1196258), which leads to the development of hepatic steatosis, inflammation, and oxidative stress.
Materials:
-
C57BL/6J mice (male, 13 weeks old)
-
Methionine-choline deficient (MCD) diet
-
Control diet (methionine and choline supplemented)
-
Standard animal housing facilities
Procedure:
-
Acclimatize C57BL/6J mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Divide the mice into three groups: Control, MCD diet, and MCD diet + this compound.
-
Provide the control group with a standard diet supplemented with methionine and choline.
-
Provide the MCD diet and MCD diet + this compound groups with the MCD diet.
-
Continue the respective diets for 2.5 weeks.[2]
-
Monitor animal health and body weight regularly.
This compound Administration
Materials:
-
This compound compound
-
Appropriate vehicle for dissolution/suspension
-
Gavage needles or other suitable administration equipment
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
For the MCD diet + this compound group, administer this compound prophylactically at a dose of 15 mg/kg of body weight per day.[2]
-
The route of administration (e.g., oral gavage) should be consistent throughout the study.
-
Administer the vehicle alone to the control and MCD diet groups to serve as a negative control.
Biochemical Assays
1. Plasma Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels
-
Sample: Plasma
-
Method: Use commercially available colorimetric assay kits according to the manufacturer's instructions. These assays typically measure the enzymatic activity of ALT and AST, which is proportional to the concentration of these enzymes in the plasma.
2. Hepatic Triglyceride Content
-
Sample: Liver tissue homogenate
-
Method:
-
Homogenize a known weight of liver tissue in an appropriate buffer.
-
Extract lipids from the homogenate using a suitable solvent mixture (e.g., chloroform:methanol).
-
Dry the lipid extract and resuspend in a suitable solvent.
-
Quantify the triglyceride content using a commercial colorimetric or fluorometric assay kit.
-
Normalize the triglyceride content to the total protein concentration of the liver homogenate, determined by a standard protein assay (e.g., BCA assay).
-
3. Hepatic NAD+ Levels
-
Sample: Liver tissue extract
-
Method:
-
Rapidly freeze-clamp liver tissue in liquid nitrogen to halt metabolic activity.
-
Extract NAD+ from the tissue using an acidic extraction method.
-
Neutralize the extract.
-
Quantify NAD+ levels using a sensitive method such as high-performance liquid chromatography (HPLC) or a specific enzymatic cycling assay.
-
4. Hepatic Superoxide (B77818) Dismutase 2 (SOD2) Activity
-
Sample: Liver mitochondrial fraction
-
Method:
-
Isolate mitochondria from liver tissue homogenates by differential centrifugation.
-
Lyse the mitochondria to release the enzymes.
-
Measure SOD2 activity using a commercial assay kit. These kits typically employ a colorimetric method where the inhibition of the reduction of a tetrazolium salt by superoxide anions is proportional to the SOD activity.
-
5. Hepatic ATP Content
-
Sample: Liver tissue homogenate
-
Method:
-
Homogenize fresh or rapidly frozen liver tissue in a buffer that inactivates ATPases.
-
Measure ATP levels using a luciferase-based bioluminescence assay. The light produced is directly proportional to the ATP concentration.
-
Normalize the ATP content to the total protein concentration of the homogenate.
-
Logical Relationship of this compound's Therapeutic Action
The therapeutic efficacy of this compound in NAFLD models is based on a clear logical progression from target engagement to downstream physiological effects.
Conclusion
This compound represents a promising therapeutic agent for the treatment of NAFLD. Its mechanism of action, centered on the inhibition of ACMSD and the subsequent enhancement of hepatic NAD+ levels, directly targets key metabolic dysregulations implicated in the pathogenesis of this disease. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of ACMSD inhibitors in the context of NAFLD and other metabolic disorders. Further studies are warranted to explore the full clinical potential of this compound.
References
Application Notes and Protocols for AVE0991 in Acute Kidney Injury (AKI) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Kidney Injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. AVE0991 is a nonpeptide agonist of the Mas receptor, a key component of the counter-regulatory arm of the Renin-Angiotensin System (RAS). Activation of the Mas receptor by its endogenous ligand, Angiotensin-(1-7), or synthetic agonists like AVE0991, has been shown to exert renoprotective effects in various experimental models of kidney injury. These effects are primarily attributed to the anti-inflammatory, anti-oxidative, and anti-fibrotic properties mediated by Mas receptor signaling.
These application notes provide detailed protocols for inducing AKI in murine models and for the administration of AVE0991 to evaluate its therapeutic potential. The primary models covered are Ischemia-Reperfusion Injury (IRI) and a proposed protocol for Cisplatin-Induced Nephrotoxicity.
Mechanism of Action: The ACE2/Ang-(1-7)/Mas Receptor Axis
AVE0991 acts as an agonist for the Mas receptor, which is part of the protective axis of the Renin-Angiotensin System (RAS). In contrast to the classical ACE/Ang II/AT1 receptor axis that promotes vasoconstriction, inflammation, and fibrosis, the ACE2/Ang-(1-7)/Mas receptor axis has opposing effects. AVE0991 mimics the action of Angiotensin-(1-7), leading to downstream signaling that counteracts the pathological processes in AKI. This includes the reduction of inflammatory cell infiltration, decreased production of pro-inflammatory cytokines, and attenuation of oxidative stress.
Experimental Protocols
Ischemia-Reperfusion Injury (IRI) Model in Mice
This protocol describes the induction of renal ischemia-reperfusion injury in mice, a widely used model to study AKI, and the administration of AVE0991.[1]
Materials:
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g)
-
AVE0991
-
Vehicle (10 mM KOH in 0.9% NaCl)
-
Ketamine and Xylazine (B1663881) for anesthesia
-
Microsurgical clamps
-
Heating pad
-
Suture materials
Procedure:
-
Animal Preparation: Anesthetize mice with an intraperitoneal injection of ketamine (150 mg/kg) and xylazine (10 mg/kg).[1] Place the anesthetized mouse on a heating pad to maintain body temperature between 36-38°C throughout the procedure.
-
Surgical Procedure: Make a midline abdominal incision to expose both renal pedicles.
-
Induction of Ischemia: Occlude both renal pedicles with microsurgical clamps for 30 minutes.[1] Visually confirm ischemia.
-
Reperfusion: After 30 minutes, remove the clamps to allow reperfusion. Visually confirm the restoration of blood flow to the kidneys.
-
AVE0991 Administration: Immediately after the onset of reperfusion, administer AVE0991 (9.0 mg/kg) via subcutaneous injection. A second dose is administered 12 hours after reperfusion.[1] The control group receives an equivalent volume of the vehicle.
-
Closure and Recovery: Suture the abdominal wall in two layers. Allow the mice to recover in a warm environment.
-
Endpoint Analysis: At 24 hours post-reperfusion, collect blood and urine samples for biochemical analysis (e.g., serum creatinine, blood urea (B33335) nitrogen) and euthanize the animals to collect kidney tissue for histological and molecular analysis (e.g., H&E staining, myeloperoxidase activity).
Proposed Cisplatin-Induced Nephrotoxicity Model
This protocol is a proposed adaptation for evaluating AVE0991 in a drug-induced AKI model. Cisplatin (B142131) is a common chemotherapeutic agent known to cause nephrotoxicity. AVE0991 may offer protection by mitigating inflammation and oxidative stress induced by cisplatin.
Materials:
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g)
-
AVE0991
-
Vehicle (10 mM KOH in 0.9% NaCl)
-
Cisplatin
-
Saline
Procedure:
-
Animal Preparation and Acclimation: Acclimate mice for at least one week before the experiment.
-
AVE0991 Pre-treatment (Optional): Administer AVE0991 (e.g., 9.0 mg/kg, s.c.) or vehicle daily for 1-3 days prior to cisplatin injection.
-
Induction of AKI: Administer a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg) to induce AKI.
-
Continued AVE0991 Administration: Continue daily administration of AVE0991 or vehicle for the duration of the experiment (e.g., 3-5 days).
-
Monitoring: Monitor mice daily for signs of toxicity, including weight loss and changes in behavior.
-
Endpoint Analysis: At 72-120 hours post-cisplatin injection, collect blood, urine, and kidney tissue for analysis of renal function (serum creatinine, BUN), tubular injury markers (e.g., KIM-1, NGAL), and histological changes.
Data Presentation
The following tables summarize the quantitative data from a study evaluating AVE0991 in a murine model of renal ischemia-reperfusion injury.
Table 1: Effect of AVE0991 on Renal Function and Inflammation in IRI Model [1]
| Group | Serum Creatinine (mg/dL) | Blood Neutrophils (x10³/µL) | Plasma CXCL1/KC (pg/mL) | Renal Neutrophil Infiltration (Relative Number) |
| Sham (Control) | 0.2 ± 0.05 | 0.8 ± 0.1 | 50 ± 10 | 1.0 ± 0.2 |
| I/R + Vehicle | 1.8 ± 0.3 | 4.5 ± 0.5 | 450 ± 50 | 5.0 ± 0.6 |
| I/R + AVE0991 | 0.9 ± 0.2 | 2.5 ± 0.4 | 200 ± 40 | 2.5 ± 0.5 |
*P < 0.05 when compared with the I/R + Vehicle group.
Table 2: Histological Evaluation of Renal Injury [2]
| Group | Glomerular Injury Score | Tubular Injury Score |
| Sham (Control) | 0.1 ± 0.05 | 0.2 ± 0.1 |
| I/R + Vehicle | 2.5 ± 0.4 | 3.0 ± 0.5 |
| I/R + AVE0991 | 1.2 ± 0.3 | 1.5 ± 0.3 |
*P < 0.05 when compared with the I/R + Vehicle group. Injury scores are based on a semi-quantitative scale.
Conclusion
AVE0991 demonstrates significant renoprotective effects in a murine model of ischemia-reperfusion induced acute kidney injury. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of AVE0991 and other Mas receptor agonists in AKI. The proposed protocol for cisplatin-induced nephrotoxicity provides a starting point for evaluating the efficacy of AVE0991 in a clinically relevant model of drug-induced kidney injury. Further studies are warranted to fully elucidate the downstream signaling pathways and to translate these preclinical findings into potential therapeutic strategies for AKI in humans.
References
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by TES-991
For Researchers, Scientists, and Drug Development Professionals
Introduction
TES-991 is a potent and selective inhibitor of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2] By inhibiting ACMSD, this compound effectively increases the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes, including the activity of sirtuins.[3][4][5] This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the downstream effects of this compound on key protein targets. The primary focus is on the activation of Sirtuin 1 (SIRT1) and its subsequent effects on downstream targets involved in metabolic regulation and cellular stress responses.
The provided protocols and data serve as a foundational resource for researchers aiming to elucidate the mechanism of action of this compound and similar compounds that modulate NAD+ metabolism.
Signaling Pathway Affected by this compound
This compound inhibits ACMSD, which is a pivotal enzyme at a branching point in the kynurenine (B1673888) pathway, the de novo synthesis route for NAD+ from tryptophan. Inhibition of ACMSD shunts the metabolic flux towards the synthesis of quinolinic acid, a precursor for NAD+. The resulting increase in cellular NAD+ levels directly enhances the activity of NAD+-dependent enzymes, most notably the class III histone deacetylase SIRT1.
Activated SIRT1 proceeds to deacetylate a variety of protein substrates, thereby modulating their activity. Key targets include the transcription factor FOXO1, leading to its activation and the transcription of genes involved in stress resistance and metabolism. Furthermore, SIRT1 activation has been linked to the regulation of mitochondrial biogenesis and function, partly through the deacetylation of PGC-1α and influencing the expression of oxidative phosphorylation (OXPHOS) protein complexes.
Data Presentation: Western Blot Analysis of this compound Treated Samples
The following table summarizes representative quantitative data from Western blot analyses following treatment with an ACMSD inhibitor like this compound or other NAD+-boosting compounds. The data is presented as fold change relative to vehicle-treated controls.
| Target Protein | Cellular/Tissue Location | Expected Change with this compound | Representative Fold Change (Mean ± SEM) |
| SIRT1 | Nucleus | No significant change in total protein level | 1.1 ± 0.15 |
| Acetylated-FOXO1 | Nucleus | Decrease | 0.4 ± 0.08 |
| Total FOXO1 | Nucleus | No significant change in total protein level | 1.0 ± 0.12 |
| OXPHOS Complex I (NDUFB8 subunit) | Mitochondria | Increase | 1.8 ± 0.25 |
| OXPHOS Complex IV (MTCO1 subunit) | Mitochondria | Increase | 1.6 ± 0.20 |
| β-Actin / GAPDH | Cytosol / Whole Cell | No Change (Loading Control) | 1.0 (Normalized) |
Note: The fold change values are representative and may vary depending on the cell type, tissue, treatment duration, and concentration of this compound.
Experimental Protocols
This section provides detailed protocols for Western blot analysis to assess the effects of this compound on target protein expression and post-translational modifications in both cultured cells and mouse liver tissue.
Experimental Workflow
Protocol 1: Western Blot Analysis of this compound Treated Cultured Cells
1. Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, HEK293) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for the specified duration (e.g., 24, 48 hours).
2. Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation for Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix equal volumes of protein lysate with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SIRT1, anti-acetyl-FOXO1, anti-FOXO1, anti-OXPHOS cocktail, anti-β-Actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Analysis:
-
Prepare the chemiluminescent substrate and incubate with the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (e.g., β-Actin).
Protocol 2: Western Blot Analysis of Liver Tissue from this compound Treated Mice
1. Tissue Collection and Homogenization:
-
Following this compound or vehicle treatment, euthanize the mice and rapidly excise the liver.
-
Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
On the day of the experiment, weigh a small piece of frozen liver tissue (20-30 mg) and place it in a pre-chilled tube with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
2. Lysate Preparation:
-
Follow steps 2-7 from Protocol 1 (Cell Lysis, Protein Quantification, Sample Preparation, SDS-PAGE, Protein Transfer, Immunoblotting, and Signal Detection and Analysis). For tissue lysates, a longer centrifugation time or an additional clearing spin may be necessary to pellet all debris.
Conclusion
Western blot analysis is an indispensable technique for characterizing the molecular effects of this compound. By following the detailed protocols provided in this application note, researchers can reliably assess the impact of this compound on the activation of the SIRT1 signaling pathway and its downstream targets. The provided representative data and pathway diagrams offer a framework for interpreting experimental results and furthering our understanding of the therapeutic potential of ACMSD inhibitors.
References
Application Notes and Protocols for TES-991 in Mitochondrial Function Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TES-991 is a potent and selective inhibitor of aminocarboxymuconate-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1] By inhibiting ACMSD, this compound effectively increases intracellular NAD+ levels, which in turn activates the NAD+-dependent deacetylase SIRT1.[1] This activation of SIRT1 has been shown to significantly enhance mitochondrial function, making this compound a valuable tool for studying mitochondrial biology and its role in various disease states.[1] These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in studying mitochondrial function.
Mechanism of Action
The primary mechanism of this compound involves the modulation of NAD+ metabolism. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes, including sirtuins.[2]
-
Inhibition of ACMSD : this compound selectively inhibits ACMSD, an enzyme that diverts a tryptophan metabolite towards quinolinate and then to NAD+ or to acetyl-CoA. By blocking this enzyme, more of the metabolite is funneled into the NAD+ synthesis pathway.
-
Increased NAD+ Levels : The inhibition of ACMSD leads to a significant increase in cellular NAD+ concentrations in specific tissues like the liver and kidneys.[1]
-
SIRT1 Activation : Elevated NAD+ levels allosterically activate SIRT1, a sirtuin that plays a crucial role in regulating mitochondrial biogenesis, fatty acid oxidation, and cellular stress responses.[1]
-
Enhanced Mitochondrial Function : Activated SIRT1 deacetylates and activates a range of downstream targets, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which leads to an increase in mitochondrial biogenesis and an overall enhancement of mitochondrial function.[1]
Signaling Pathway
References
Application Notes and Protocols for Long-Term TES-991 Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TES-991 is a potent and selective inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1] By inhibiting ACMSD, this compound effectively increases intracellular NAD+ levels, which in turn activates sirtuin 1 (SIRT1), a critical regulator of metabolism, mitochondrial function, and cellular stress responses. These application notes provide a comprehensive guide for researchers investigating the long-term effects of this compound in various cell lines, including detailed protocols for treatment and subsequent analysis. While extensive long-term studies in specific cell lines are not yet widely published, this document synthesizes available data and established methodologies to guide the design of such experiments.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of ACMSD, which stands at a crucial branch point in the kynurenine (B1673888) pathway of tryptophan metabolism. ACMSD converts α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde, committing it to the glucaryl-CoA pathway. Inhibition of ACMSD by this compound shunts ACMS towards spontaneous cyclization to quinolinic acid, a precursor for de novo NAD+ synthesis. The resulting increase in cellular NAD+ pools enhances the activity of NAD+-dependent enzymes, most notably the sirtuin family of deacetylases, particularly SIRT1.
Data Presentation
Quantitative Data on this compound Activity
| Parameter | Value | Cell Type/System | Reference |
| IC50 (hACMSD) | 3 nM | Human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase | [1] |
| NAD+ Increase | Dose-dependent | Primary Mouse Hepatocytes (24h treatment) | [2] |
| SIRT1 Activation | Observed following NAD+ increase | Primary Mouse Hepatocytes (24h treatment) | [2] |
Note: Data on the long-term effects of this compound on cell viability, proliferation, and protein expression in specific cell lines is limited in publicly available literature. The following protocols are provided as a guide for generating such data.
Experimental Protocols
Protocol 1: Long-Term Treatment of Cell Lines with this compound
This protocol outlines a general procedure for the continuous exposure of adherent cell lines to this compound over an extended period.
Materials:
-
Cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete culture medium
-
This compound (MedChemExpress)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into new culture vessels at a density that allows for long-term growth without overconfluency. This will need to be optimized for each cell line.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Further dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
-
Treatment:
-
Allow cells to adhere overnight after seeding.
-
Replace the medium with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells under standard conditions.
-
-
Maintenance of Long-Term Culture:
-
Replace the medium with fresh this compound-containing or vehicle control medium every 2-3 days.
-
When cells reach ~80-90% confluency, passage them. Reseed a fraction of the cells into new vessels with fresh treatment medium to continue the long-term exposure.
-
-
Endpoint Analysis:
-
At desired time points (e.g., Day 3, 7, 14, 21), harvest cells for downstream analyses as described in the subsequent protocols.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of long-term this compound treatment on cell viability.
Materials:
-
Cells treated long-term with this compound (from Protocol 1)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
At each time point of the long-term treatment, seed an aliquot of the treated cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Include wells with untreated control cells.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is to assess changes in the expression of key proteins (e.g., SIRT1, PGC-1α, acetylated-p53) following long-term this compound treatment.
Materials:
-
Cells treated long-term with this compound (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-acetylated-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Visualizations
Caption: this compound Signaling Pathway.
References
Troubleshooting & Optimization
TES-991 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of TES-991 and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound has a high solubility in DMSO, reaching up to 62.5 mg/mL.[1][2] It is crucial to use a fresh, unopened bottle of DMSO, as its hygroscopic nature can affect the solubility of the product.[2]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you encounter difficulty dissolving this compound in DMSO, applying ultrasonic treatment can aid in dissolution.[1][2] Ensure the solution is mixed thoroughly after sonication.
Q3: Can I store this compound stock solutions? If so, under what conditions?
A3: Yes, this compound stock solutions can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[2]
Q4: How should I prepare working solutions of this compound for in vivo experiments?
A4: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[2] Two common protocols for preparing a working solution are available in the troubleshooting guide below.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[2] ACMSD is a key enzyme in the kynurenine (B1673888) pathway, which is the primary route for tryptophan catabolism.[3][4] By inhibiting ACMSD, this compound redirects the metabolic flux of the kynurenine pathway away from the production of picolinic acid and towards the synthesis of quinolinic acid, a precursor for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[3] This ultimately leads to increased intracellular NAD+ levels.[5][6]
Troubleshooting Guide
Issue: Precipitation Observed When Preparing Working Solutions
If you observe precipitation when preparing aqueous-based working solutions from a DMSO stock, consider the following:
-
Solvent Order of Addition: The order in which solvents are added is critical. Always add the DMSO stock solution to the co-solvent (e.g., PEG300) and mix thoroughly before adding any aqueous components like saline.[2]
-
Use of Surfactants: Incorporating a surfactant, such as Tween-80, can help to maintain the solubility of this compound in aqueous solutions.[2]
-
Heating and Sonication: Gentle heating and/or sonication can be used to aid in the dissolution of the compound if precipitation occurs during preparation.[2]
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 62.5 mg/mL (158.85 mM) | Ultrasonic treatment may be required. Use of fresh DMSO is recommended.[1][2] |
Experimental Protocols & Workflows
Preparation of this compound Working Solution for In Vivo Studies (with PEG300 and Tween-80)
This protocol yields a clear solution of ≥ 2.08 mg/mL.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to adjust the final volume to 1 mL.
Caption: Experimental workflow for preparing a this compound in vivo working solution.
Signaling Pathway of this compound Action
This compound inhibits ACMSD, a key enzyme at a branching point of the kynurenine pathway. This inhibition shunts the metabolic pathway towards the production of Quinolinic Acid, a precursor for NAD+ synthesis, thereby increasing cellular NAD+ levels.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are ACMSD inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cytochrome P450 2C19 Inhibition Studies
Disclaimer: Initial searches for "TES-991" did not yield specific information regarding its inhibition of cytochrome P450 2C19. The following technical support guide provides general information, protocols, and troubleshooting advice applicable to the study of CYP2C19 inhibition by a hypothetical or novel test compound, referred to herein as "Test Compound."
This guide is intended for researchers, scientists, and drug development professionals engaged in in vitro characterization of investigational compounds.
Frequently Asked Questions (FAQs)
Q1: What is the significance of studying the inhibition of Cytochrome P450 2C19 (CYP2C19)?
A1: Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme primarily found in the liver that is responsible for the metabolism of a wide range of clinically important drugs.[1][2] These include proton pump inhibitors, antidepressants, antiplatelet agents like clopidogrel, and benzodiazepines.[2][3] Inhibition of CYP2C19 by a co-administered drug can lead to elevated plasma concentrations of these medications, potentially causing adverse drug reactions.[1] Therefore, assessing the inhibitory potential of a new chemical entity against CYP2C19 is a critical step in drug discovery and development to predict potential drug-drug interactions (DDIs).[4][5]
Q2: What are the common in vitro systems used to assess CYP2C19 inhibition?
A2: The most common in vitro systems for evaluating CYP2C19 inhibition are human liver microsomes (HLMs) and recombinant human CYP2C19 enzymes. HLMs contain a mixture of drug-metabolizing enzymes and provide a more physiologically relevant environment. Recombinant enzymes, expressed in systems like baculovirus-infected insect cells, offer a cleaner system to study the direct interaction with the specific CYP isoform without interference from other enzymes.
Q3: How do I select an appropriate probe substrate for my CYP2C19 inhibition assay?
A3: The choice of probe substrate can significantly impact the results of an inhibition study.[4][6] (S)-mephenytoin is a highly specific substrate for CYP2C19, but its turnover rate can be low.[6][7] Omeprazole (B731) is another commonly used substrate.[4][6] The U.S. Food and Drug Administration (FDA) provides guidance on recommended probe substrates for DDI studies.[3] It is crucial to use a substrate concentration at or below its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.[8]
Q4: My IC50 values for a known inhibitor are inconsistent with published data. What are the potential reasons?
A4: Discrepancies in IC50 values can arise from several factors:
-
Differences in Experimental Conditions: Variations in the concentration of human liver microsomes, the choice and concentration of the probe substrate, incubation times, and the composition of the incubation buffer can all affect the outcome.[4]
-
Solubility of the Test Compound: Poor solubility of the test compound can lead to an overestimation of the IC50 value.[8] It is essential to ensure the compound is fully dissolved in the assay medium.
-
Nonspecific Binding: The test compound may bind to the microsomal protein or the walls of the reaction vessel, reducing its free concentration and leading to an inaccurate IC50.[9]
-
Time-Dependent Inhibition: If the inhibitor is a time-dependent inhibitor (TDI), a pre-incubation step is necessary to observe the full inhibitory potential.[10] A standard IC50 assay without pre-incubation will not accurately reflect the potency of a TDI.
Q5: What is time-dependent inhibition (TDI) of CYP2C19, and how do I test for it?
A5: Time-dependent inhibition is a type of irreversible inhibition where the inhibitory effect increases with pre-incubation time with the enzyme, often requiring the presence of NADPH.[10] This is a significant concern in drug development as the enzyme activity can only be restored through new enzyme synthesis. A common method to assess TDI is the IC50 shift assay.[10] In this assay, the IC50 value of the test compound is determined with and without a pre-incubation period (e.g., 30 minutes) in the presence of NADPH.[10] A significant shift to a lower IC50 value after pre-incubation suggests time-dependent inhibition.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing of reagents- Poor solubility of the test compound | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all solutions before and after addition.- Visually inspect for precipitation. Use a co-solvent like DMSO at a final concentration that does not inhibit the enzyme (typically ≤ 0.5%). |
| No inhibition observed even at high concentrations | - The compound is not an inhibitor of CYP2C19.- The compound has very low solubility.- The compound has degraded in the stock solution. | - Confirm the compound's identity and purity.- Assess the compound's solubility in the assay buffer.- Prepare fresh stock solutions. |
| Steep or shallow inhibition curve | - Assay window is too narrow.- Incorrect concentrations of the test compound were used. | - Ensure the positive control inhibitor yields a complete inhibition curve.- Use a wider range of inhibitor concentrations with appropriate serial dilutions. |
| IC50 value is lower than expected | - The microsomal protein concentration is too high, leading to inhibitor depletion (for potent inhibitors). | - Reduce the microsomal protein concentration in the incubation.[8] |
Quantitative Data Summary
As no specific data for this compound is available, a template for summarizing your experimental data is provided below.
Table 1: In Vitro Inhibition of CYP2C19 by a Test Compound
| Test Compound | Substrate | IC50 (µM) [no pre-incubation] | IC50 (µM) [30 min pre-incubation with NADPH] | Fold Shift (IC50 ratio) | Inhibition Type |
| Your Data Here | (S)-Mephenytoin | Enter Value | Enter Value | Calculate | Determine |
| Your Data Here | Omeprazole | Enter Value | Enter Value | Calculate | Determine |
| Ticlopidine (B1205844) (Control) | (S)-Mephenytoin | Enter Value | Enter Value | Calculate | Time-Dependent |
| Omeprazole (Control) | (S)-Mephenytoin | Enter Value | Enter Value | Calculate | Reversible |
Experimental Protocols
Protocol: Determination of IC50 for a Test Compound against CYP2C19
This protocol is a general guideline and may require optimization for specific compounds and laboratory conditions.
1. Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
Test Compound stock solution (e.g., in DMSO)
-
CYP2C19 probe substrate (e.g., (S)-mephenytoin)
-
NADPH regenerating system (or NADPH)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitor (e.g., ticlopidine for time-dependent, omeprazole for reversible)
-
Acetonitrile or other suitable quenching solution
-
96-well plates
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5%.
-
Prepare a working solution of the probe substrate in the assay buffer.
-
Prepare a working solution of HLMs in the assay buffer.
-
-
IC50 Determination (without pre-incubation):
-
To each well of a 96-well plate, add the assay buffer, HLM solution, and the test compound/control inhibitor solution.
-
Initiate the reaction by adding the probe substrate and NADPH.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
-
IC50 Determination (with pre-incubation for TDI assessment):
-
To each well, add the assay buffer, HLM solution, NADPH, and the test compound/control inhibitor.
-
Pre-incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding the probe substrate.
-
Follow steps 3-6 from the non-pre-incubation protocol.
-
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for an in vitro CYP2C19 inhibition assay.
References
- 1. scbt.com [scbt.com]
- 2. Cytochrome P450 2C19 (CYP2C19) and Medicines - Together by St. Jude™ [together.stjude.org]
- 3. Frontiers | Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates [frontiersin.org]
- 4. CYP2C19 inhibition: the impact of substrate probe selection on in vitro inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the cytochrome P450 2C19 and 3A4 inhibition potential of the complement factor 5a receptor 1 antagonist ACT‐1014‐6470 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
stability of TES-991 in different cell culture media
Welcome to the Technical Support Center for TES-991. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: We recommend preparing a high-concentration stock solution of this compound in a dry, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed vials.[1] Under these conditions, the stock solution is expected to be stable for an extended period.
Q2: I'm observing a loss of this compound activity in my cell culture experiments over time. What could be the cause?
A2: A decline in this compound activity can be attributed to several factors related to its stability in cell culture media. Potential causes include enzymatic degradation by components in fetal bovine serum (FBS), pH-mediated instability in the culture medium (typically pH 7.2-7.4), or binding to proteins and other components within the media.[2] It is also possible for the compound to adhere to the plastic of the cell culture plates.[1]
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: To assess the stability of this compound in your chosen medium, we recommend conducting a time-course experiment. This involves incubating this compound in the cell-free medium at 37°C and collecting aliquots at various time points (e.g., 0, 2, 8, 24, and 48 hours).[1] The concentration of the remaining this compound at each time point can then be quantified using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]
Q4: Does the presence of serum in the cell culture medium affect the stability of this compound?
A4: Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can significantly impact the stability of small molecules. Serum contains various enzymes, like esterases and proteases, that can metabolize compounds.[2] Conversely, serum proteins, such as albumin, can sometimes bind to and stabilize compounds, protecting them from degradation.[1] Therefore, it is advisable to test the stability of this compound in both serum-free and serum-containing media to understand its behavior in your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of this compound in cell culture medium. | Inherently unstable in aqueous solutions at 37°C. Reaction with media components (e.g., amino acids, vitamins). pH of the media may be affecting stability. | Perform a stability check in a simpler buffer system like PBS at 37°C to assess inherent aqueous stability. Test stability in media with and without serum. Analyze stability in different types of cell culture media to identify any specific reactive components. Ensure the pH of the media is stable throughout the experiment.[1] |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. Issues with the analytical method (e.g., HPLC-MS). Incomplete solubilization of the compound in the stock solution or media. | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy. Confirm the complete dissolution of the compound in the stock solution and its uniform dispersion in the culture media.[1] |
| This compound seems to be disappearing from the media, but no degradation products are detected. | The compound may be binding to the plastic of the cell culture plates or pipette tips. If cells are present, the compound could be rapidly internalized. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding to the plasticware. Analyze cell lysates to determine the extent of cellular uptake.[1] |
Stability of this compound in Cell Culture Media
While specific quantitative stability data for this compound in different cell culture media is not publicly available, the following table provides an illustrative example of what a stability profile might look like based on general principles for small molecules.
| Medium | Serum | Time (hours) | This compound Remaining (%) |
| DMEM | 10% FBS | 0 | 100 |
| 2 | 95 | ||
| 8 | 85 | ||
| 24 | 70 | ||
| 48 | 55 | ||
| RPMI-1640 | 10% FBS | 0 | 100 |
| 2 | 92 | ||
| 8 | 80 | ||
| 24 | 65 | ||
| 48 | 50 | ||
| DMEM | Serum-Free | 0 | 100 |
| 2 | 88 | ||
| 8 | 70 | ||
| 24 | 45 | ||
| 48 | 25 |
Note: This data is illustrative and may not represent the actual stability of this compound. Researchers should perform their own stability assessments for their specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]
1. Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
24-well cell culture plates (low-protein-binding recommended)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (a stable compound with similar properties to this compound)
-
HPLC-MS system
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.
3. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. For the 0-hour time point, collect the aliquot immediately after adding the working solution.
4. Sample Preparation for Analysis:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
5. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.
6. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by comparing the peak area ratio to that of the 0-hour time point.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway affected by this compound and a typical experimental workflow for stability assessment.
Caption: this compound inhibits ACMSD, increasing NAD+ and activating SIRT1.
Caption: Workflow for assessing this compound stability in cell culture media.
References
troubleshooting unexpected results with TES-991
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using TES-991, a potent and selective human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), with an IC50 of 3 nM.[1] By inhibiting ACMSD, this compound can lead to a significant increase in intracellular NAD+ levels.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vivo studies, this compound can be prepared in a solution containing DMSO, PEG300, Tween-80, and saline, or in a solution of DMSO and corn oil.[1] Stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Q3: Are there any known off-target effects or drug interactions with this compound?
A3: this compound has shown inhibition of cytochrome P450 2C19, suggesting a potential for drug-drug interactions with substrates of this enzyme.[1]
Troubleshooting Guides
Unexpected Results in Cell-Based Assays
Q: I am not observing the expected increase in intracellular NAD+ levels after treating my cells with this compound. What could be the issue?
A: Several factors could contribute to this observation. Here is a step-by-step troubleshooting guide:
Experimental Workflow for Troubleshooting NAD+ Levels
Caption: Troubleshooting workflow for unexpected NAD+ assay results.
Troubleshooting Steps:
-
Verify this compound Integrity and Concentration:
-
Action: Confirm the correct storage of your this compound stock solution. Prepare a fresh dilution from your stock.
-
Rationale: Improper storage can lead to degradation of the compound.
-
-
Check Cell Health and ACMSD Expression:
-
Action: Ensure your cells are healthy, within a low passage number, and free of contamination. Verify the expression of ACMSD in your cell line, as levels can vary.
-
Rationale: Unhealthy cells or cells with low ACMSD expression may not respond as expected to this compound treatment.
-
-
Optimize Treatment Conditions:
-
Action: Titrate the concentration of this compound and vary the incubation time.
-
Rationale: The optimal concentration and treatment duration can be cell-type specific.
-
-
Validate NAD+ Assay:
-
Action: Include positive and negative controls in your NAD+ assay to ensure the assay itself is performing correctly.
-
Rationale: Assay-related issues can be mistaken for a lack of compound efficacy.
-
Inconsistent Results in Animal Studies
Q: I am observing high variability in the pharmacokinetic profile of this compound in my animal studies. What are the potential causes?
A: Variability in in vivo studies can arise from multiple sources. Below is a guide to help identify the cause.
Factors Influencing In Vivo Variability
Caption: Potential sources of variability in this compound in vivo studies.
Troubleshooting Steps:
-
Review Formulation and Administration:
-
Action: Ensure the this compound formulation is homogenous and completely dissolved before administration. Verify the accuracy and consistency of your dosing technique.
-
Rationale: Incomplete dissolution or inaccurate dosing are common sources of variability. The provided in vivo dissolution protocols should be followed carefully.[1]
-
-
Assess Animal Health and Genetics:
-
Action: Use animals of a similar age and from a consistent genetic background. Ensure animals are healthy and free from stress, which can alter metabolic rates.
-
Rationale: Genetic differences, particularly in metabolic enzymes like cytochrome P450s, can lead to significant variations in drug metabolism.
-
-
Standardize Sample Collection and Processing:
-
Action: Ensure that blood or tissue samples are collected at consistent time points and processed uniformly.
-
Rationale: Variations in sample handling can introduce experimental error.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 | 3 nM | Human ACMSD | [1] |
| In Vivo Half-life (t1/2) | ~4.0 - 5.0 h | Not Specified | [1] |
Experimental Protocols
Protocol: Assessment of Fatty Acid Oxidation in Mouse Primary Hepatocytes
This protocol is adapted from studies investigating the effect of this compound on mitochondrial function.[2]
-
Cell Culture: Isolate primary hepatocytes from mice and culture them in appropriate media.
-
Treatment: Treat the hepatocytes with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 24 hours.
-
Assay:
-
Wash the cells with a suitable assay medium.
-
Add the fatty acid substrate (e.g., etomoxir-sensitive substrate) and measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
-
Inject an uncoupler (e.g., FCCP at 2 µM) to determine maximal respiration.
-
-
Data Analysis: Normalize the OCR data to the cell number or protein concentration. Compare the fatty acid oxidation rates between this compound treated and control groups.
Signaling Pathway: this compound Mechanism of Action
Caption: Simplified pathway showing this compound inhibition of ACMSD.
References
Technical Support Center: Optimizing TES-991 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of TES-991 for in vivo studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during preclinical research.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in experimental results between animals. | 1. Inconsistent Drug Formulation: Precipitation or uneven suspension of this compound in the vehicle. 2. Variable Drug Administration: Inaccurate dosing, especially with oral gavage. 3. Biological Variability: Differences in animal age, weight, sex, or microbiome can affect drug metabolism and response.[1] 4. Stress-Induced Variability: Improper animal handling and housing conditions.[2] | 1. Formulation: Ensure this compound is fully dissolved or homogenously suspended in the vehicle before each administration. Prepare fresh formulations daily. 2. Administration: For oral gavage, ensure proper technique to deliver the full dose to the stomach.[3] Consider administration in chow for more consistent exposure. 3. Animal Cohorts: Use age- and weight-matched animals of the same sex. House animals in a controlled environment. 4. Acclimation: Properly acclimate animals to the experimental procedures and housing to minimize stress.[2] |
| Lack of expected therapeutic effect at the initial dose. | 1. Insufficient Target Engagement: The dose may be too low to achieve the necessary occupancy of the ACMSD enzyme in the target tissue. 2. Poor Bioavailability: The formulation or route of administration may not provide adequate systemic exposure. 3. Rapid Metabolism: The compound may be cleared too quickly in the chosen animal model. | 1. Dose-Response Study: Conduct a dose-escalation study to determine the minimum effective dose. 2. Pharmacokinetic (PK) Analysis: Measure plasma and tissue concentrations of this compound to assess exposure. 3. Pharmacodynamic (PD) Biomarkers: Measure downstream markers of ACMSD inhibition, such as tissue NAD+ levels, to confirm target engagement.[4] |
| Unexpected toxicity or adverse events. | 1. Off-Target Effects: At higher concentrations, this compound may interact with other proteins, leading to toxicity.[5][6] 2. Metabolite Toxicity: A metabolite of this compound could be responsible for the observed toxicity. 3. Vehicle-Related Toxicity: The vehicle used for formulation may have its own toxic effects.[7] | 1. Selectivity Profiling: Test this compound against a panel of related enzymes or receptors to identify potential off-targets.[8] 2. Metabolite Identification: Analyze plasma and tissue samples to identify and assess the activity of major metabolites. 3. Vehicle Control: Always include a vehicle-only control group to rule out vehicle-induced toxicity.[7] |
| Difficulty in assessing target engagement in vivo. | 1. Lack of a reliable biomarker. 2. Technical challenges in sample collection and analysis. | 1. Biomarker Development: Measure the direct product of ACMSD inhibition, increased NAD+ levels, in the target tissue.[4] 2. Method Validation: Optimize and validate assays for measuring NAD+ or other downstream markers (e.g., SIRT1 activation) in your specific tissue of interest.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[9] ACMSD is a key enzyme in the kynurenine (B1673888) pathway, which is responsible for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) from tryptophan.[8][10] By inhibiting ACMSD, this compound diverts a key metabolic intermediate towards the synthesis of quinolinic acid, a precursor for NAD+, thereby increasing intracellular NAD+ levels.[5]
Q2: What is a recommended starting dose for in vivo studies with this compound in mice?
A2: A previously published study in a mouse model of non-alcoholic fatty liver disease (NAFLD) used a dose of 15 mg/kg/day administered by supplementing the chow diet.[11] This dose was shown to be effective in increasing hepatic NAD+ levels and attenuating liver damage.[11] However, the optimal dose may vary depending on the animal model, disease state, and route of administration. A dose-response study is always recommended.
Q3: How should I formulate this compound for oral administration?
A3: For administration in chow, this compound can be mixed with the powdered diet. For oral gavage, a common formulation for small molecule inhibitors is a suspension in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) in water.[7] It is crucial to ensure the compound is uniformly suspended before each administration.
Q4: How can I confirm that this compound is hitting its target in my in vivo model?
A4: The most direct way to confirm target engagement is to measure the downstream pharmacodynamic effect of ACMSD inhibition, which is an increase in NAD+ levels in the target tissue (e.g., liver, kidney).[4][12] This can be done using commercially available NAD/NADH assay kits.
Experimental Protocols
In Vivo Dose Optimization Study for this compound in a Mouse Model
Objective: To determine the optimal dose of this compound for achieving a significant increase in target tissue NAD+ levels without causing adverse effects.
Methodology:
-
Animal Model: Select an appropriate mouse model for your research question (e.g., C57BL/6J mice for metabolic studies).
-
Animal Groups:
-
Group 1: Vehicle control (e.g., chow without this compound or vehicle for gavage).
-
Group 2: Low-dose this compound (e.g., 5 mg/kg/day).
-
Group 3: Mid-dose this compound (e.g., 15 mg/kg/day).
-
Group 4: High-dose this compound (e.g., 30 mg/kg/day).
-
-
Drug Administration:
-
In Chow: Mix the calculated amount of this compound with powdered chow.
-
Oral Gavage: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% CMC). Administer once daily.
-
-
Treatment Duration: Treat animals for a sufficient period to observe a pharmacodynamic effect (e.g., 10-14 days).
-
Monitoring: Monitor animal health daily (body weight, food intake, general appearance).
-
Endpoint Analysis:
-
At the end of the study, collect blood for pharmacokinetic analysis (optional).
-
Harvest target tissues (e.g., liver, kidney) and snap-freeze for NAD+ measurement.
-
Measure NAD+ levels using a validated assay kit.
-
Perform histopathological analysis of key organs to assess for any toxicity.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available information.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (ACMSD inhibition) | 3 nM | Human | [9] |
| In Vivo Efficacious Dose | 15 mg/kg/day (in chow) | Mouse (NAFLD model) | [11] |
| Half-life (t₁/₂) (IV) | ~4.0 - 5.0 hours | Not specified | [9] |
| Quantifiable in blood (Oral) | Up to 8 hours (at 5 mg/kg) | Not specified | [9] |
Visualizations
Caption: Mechanism of this compound action on the ACMSD signaling pathway.
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: A logical approach to troubleshooting in vivo experiments.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying Target Occupancy of Small Molecules Within Living Cells | Annual Reviews [annualreviews.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: TES-991 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing TES-991 in in vitro experiments, with a specific focus on identifying and mitigating potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), with a reported IC50 of 3 nM.[1][2] By inhibiting ACMSD, this compound blocks the degradation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), leading to its spontaneous cyclization and subsequent conversion to quinolinic acid, a precursor for de novo NAD+ synthesis. This ultimately increases intracellular NAD+ levels.[1]
Q2: Is this compound expected to be cytotoxic?
Based on available data, the on-target effect of ACMSD inhibition by this compound is not expected to be cytotoxic. In fact, studies have shown that pharmacological inhibition of ACMSD can reduce cellular apoptosis and protect against cellular stress in certain models.[3][4] A patent for a similar ACMSD inhibitor from the same developer indicated no cytotoxicity in murine liver AML-12 and human hepatocarcinoma HepG2 cell lines.[5] However, unexpected cytotoxicity can still occur due to several factors.
Q3: What are the potential causes of unexpected cytotoxicity when using this compound in vitro?
Unexpected cytotoxicity in cell culture experiments with this compound could arise from:
-
Off-target effects: At high concentrations, small molecule inhibitors may interact with unintended cellular targets, leading to toxicity.[6][7]
-
Solvent toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at concentrations typically above 0.5-1%.
-
High concentrations: Concentrations significantly exceeding the effective dose for ACMSD inhibition may lead to non-specific effects and cell death.[6]
-
Prolonged exposure: Continuous exposure to any compound can disrupt normal cellular processes and lead to cumulative toxicity.[6]
-
Cell line sensitivity: Different cell lines can have varying sensitivities to chemical compounds.
-
Compound degradation or impurity: Degradation of the compound or the presence of impurities could lead to toxic effects.
Q4: What are the typical signaling pathways involved in drug-induced cytotoxicity?
Drug-induced cell death can occur through two main pathways:
-
Apoptosis (Programmed Cell Death): A controlled process involving the activation of caspases. It can be initiated via the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway.[8][9][10]
-
Necrosis (Uncontrolled Cell Death): Typically occurs after severe cellular stress, leading to cell swelling, membrane rupture, and release of cellular contents, which can trigger an inflammatory response.[11][12]
Troubleshooting Guide: Unexpected Cytotoxicity Observed with this compound
If you observe a decrease in cell viability in your experiments with this compound, follow these troubleshooting steps.
| Issue | Potential Cause | Recommended Action |
| High Cell Death Across All this compound Concentrations | Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it is non-toxic to your cells. Keep the final solvent concentration consistent across all wells and preferably below 0.5%. |
| Compound Degradation/Impurity | Ensure the this compound stock is stored correctly and has not expired. If possible, verify the purity of the compound. Prepare fresh stock solutions. | |
| Contamination | Check cell cultures for any signs of bacterial or fungal contamination. | |
| Dose-Dependent Cytotoxicity | High Compound Concentration | Perform a dose-response curve to determine the optimal non-toxic concentration range. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the IC50 for cytotoxicity. |
| Off-Target Effects | Lower the concentration of this compound to a range closer to its IC50 for ACMSD inhibition (3 nM). High concentrations are more likely to cause off-target effects. | |
| Cytotoxicity Observed After Prolonged Incubation | Cumulative Toxicity | Reduce the exposure time of the cells to this compound. Perform a time-course experiment to determine the onset of cytotoxicity. |
| Inconsistent Results | Experimental Variability | Ensure consistent cell seeding density. Verify the accuracy of pipetting and dilutions. Use appropriate controls in every experiment. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle-only control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
96-well plate
-
This compound stock solution
-
Cell culture medium
-
Commercially available LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and include appropriate controls:
-
Spontaneous LDH release (vehicle control)
-
Maximum LDH release (cells treated with lysis buffer provided in the kit)
-
Medium background control (medium without cells)
-
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.[14]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1][14]
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[14]
-
Measure the absorbance at 490 nm using a microplate reader.[1][14]
Data Presentation
Table 1: Example Dose-Response Data for this compound Cytotoxicity
| This compound Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 2.1 |
| 0.01 | 98 ± 4.8 | 1.5 ± 1.8 |
| 0.1 | 95 ± 5.5 | 3.2 ± 2.5 |
| 1 | 92 ± 6.1 | 5.8 ± 3.0 |
| 10 | 75 ± 7.3 | 22.4 ± 4.5 |
| 50 | 45 ± 8.0 | 55.1 ± 6.2 |
| 100 | 15 ± 4.9 | 82.7 ± 5.8 |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Simplified drug-induced apoptosis signaling pathways.
Caption: Logic diagram for troubleshooting cytotoxicity.
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayo.edu [mayo.edu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: TES-991 and NAD+ Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent NAD+ measurement results after using TES-991, a potent inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect NAD+ levels?
A1: this compound is a selective inhibitor of the enzyme ACMSD.[1][2] ACMSD is a key regulator in the de novo NAD+ synthesis pathway, which generates NAD+ from tryptophan.[3][4] By inhibiting ACMSD, this compound redirects the metabolic flux towards NAD+ production, leading to an increase in intracellular NAD+ levels.[1][3] This mechanism is particularly effective in tissues with high ACMSD expression, such as the liver and kidneys.[1][3]
Q2: In which tissues or cell types should I expect to see an increase in NAD+ after this compound treatment?
A2: Studies have shown that this compound and similar ACMSD inhibitors significantly increase NAD+ content in the liver, kidneys, and brain .[3] However, NAD+ levels in the heart and skeletal muscle appear to be largely unaffected.[3] Therefore, the choice of tissue or cell line is a critical factor in observing the effects of this compound. In vitro, increases in NAD+ have been observed in primary hepatocytes and human kidney cells (HK-2).[1][3]
Q3: What is the expected magnitude of NAD+ increase following this compound administration?
A3: The fold-increase in NAD+ can vary depending on the model system, dosage, and duration of treatment. In a mouse model of diet-induced non-alcoholic fatty liver disease (NAFLD), prophylactic administration of this compound (15 mg/kg/day) reverted the diet-induced depletion of hepatic NAD+.[3] In primary mouse hepatocytes, this compound has been shown to dose-dependently increase NAD+ levels.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line or experimental setup.
Q4: Can this compound or its metabolites directly interfere with my NAD+ assay?
A4: While there is no direct evidence to suggest that this compound or its metabolites interfere with common NAD+ assays, it is a possibility with any small molecule inhibitor.[5] For enzymatic cycling assays, it is crucial to ensure that the compound does not inhibit the enzymes used in the assay. For LC-MS/MS-based methods, it is important to verify that this compound or its metabolites do not have mass-to-charge ratios that overlap with NAD+ or its fragments.[6] Running appropriate controls, such as spiking a known amount of NAD+ into a sample containing this compound, can help validate the assay's accuracy in the presence of the compound.
Troubleshooting Guide for Inconsistent NAD+ Measurements
This guide addresses common issues that may lead to inconsistent or unexpected NAD+ measurement results when using this compound.
Issue 1: No significant increase in NAD+ levels observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Tissue/Cell Line Specificity | Confirm that the tissue or cell line used expresses ACMSD at a sufficient level for this compound to exert its effect. ACMSD expression is highest in the liver and kidneys.[1][3] |
| Suboptimal Compound Concentration or Treatment Duration | Perform a dose-response and time-course experiment to identify the optimal concentration and incubation time of this compound for your specific experimental model. |
| Incorrect NAD+ Extraction Protocol | Ensure you are using an acidic extraction method specifically for NAD+ measurement. Basic extraction methods are suitable for NADH but will degrade NAD+.[7] |
| Rapid NAD+ Turnover | In metabolically active cells, the newly synthesized NAD+ may be rapidly consumed. Consider shorter treatment durations or co-treatment with inhibitors of NAD+-consuming enzymes like PARPs or sirtuins for mechanistic studies.[8] |
| Assay Sensitivity | Verify that your NAD+ assay is sensitive enough to detect the expected changes. Consider using a more sensitive method, such as a fluorometric enzymatic assay or LC-MS/MS.[9][10] |
Issue 2: High variability in NAD+ measurements between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample handling procedures, from cell harvesting/tissue collection to the final measurement. Keep samples on ice at all times to minimize enzymatic activity.[11] |
| Incomplete Cell Lysis or Tissue Homogenization | Ensure complete lysis or homogenization to release all intracellular NAD+. Sonication or repeated freeze-thaw cycles can be effective.[7] |
| Precipitate in Samples | After extraction and neutralization, centrifuge the samples to pellet any precipitate that could interfere with absorbance or fluorescence readings.[12] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when preparing standards and adding reagents. |
| Plate Edge Effects | When using a 96-well plate, avoid using the outer wells, which are more prone to evaporation. Fill the outer wells with a blank solution (e.g., water or buffer). |
Issue 3: Unexpectedly low or high NAD+ readings in control groups.
| Possible Cause | Troubleshooting Step |
| NAD+/NADH Interconversion | Improper sample processing can lead to the conversion of NAD+ to NADH or vice versa. Rapidly quench metabolic activity at the time of sample collection (e.g., by flash-freezing in liquid nitrogen) and use appropriate extraction buffers (acidic for NAD+). |
| Reagent Instability | Prepare fresh reagents, especially the NAD+ standards and enzyme solutions, for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] |
| Contamination of Reagents or Labware | Use high-purity water and reagents. Ensure that all tubes and plates are free from contaminants that might interfere with the assay. |
| Incorrect Plate Reader Settings | Double-check the wavelength settings on your plate reader to ensure they match the specifications of your assay kit. |
Quantitative Data Summary
The following table summarizes the expected effects of ACMSD inhibition on NAD+ levels based on published data. Note that these are approximate values and the actual fold change may vary depending on the specific experimental conditions.
| Model System | ACMSD Inhibitor | Treatment | Tissue/Cell Type | Approximate Fold Change in NAD+ | Reference |
| Mouse (in vivo) | This compound | 15 mg/kg/day | Liver | Reverted diet-induced depletion | [3] |
| Mouse (in vivo) | This compound / TES-1025 | 15 mg/kg/day for 10 days | Liver, Kidney, Brain | Increased | [3] |
| Primary Mouse Hepatocytes (in vitro) | This compound | Dose-dependent | Hepatocytes | Dose-dependent increase | [3] |
| Human HK-2 cells (in vitro) | TES-1025 | - | Kidney Cells | Increased | [1] |
Experimental Protocols
Protocol 1: NAD+ Extraction from Cultured Cells
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control group.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add an appropriate volume of ice-cold 0.6 M perchloric acid (PCA) to the plate and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in ice-cold 0.6 M PCA.
-
-
Homogenization: Vortex the cell lysate vigorously and incubate on ice for 15 minutes.
-
Neutralization:
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the acidic extract by adding 3 M potassium carbonate (K2CO3) until the pH is between 7 and 8.
-
-
Precipitate Removal: Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate. Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Sample Storage: The resulting supernatant contains the NAD+ and can be stored at -80°C or used immediately for quantification.
Protocol 2: NAD+ Quantification using an Enzymatic Cycling Assay
This is a generalized protocol. Always refer to the specific instructions provided with your commercial assay kit.
-
Prepare Standards: Prepare a standard curve using the provided NAD+ standard. Dilute the standard in the same buffer used for your samples.
-
Plate Setup: Add 50 µL of the extracted samples and standards to the wells of a 96-well plate.
-
Prepare Master Mix: Prepare the NAD Cycling Master Mix by combining the cycling buffer, enzyme, and probe according to the kit's protocol.
-
Reaction Initiation: Add 50 µL of the Master Mix to each well.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's manual.
-
Data Analysis: Calculate the NAD+ concentration in your samples using the standard curve. Normalize the NAD+ concentration to the protein concentration of the corresponding cell lysate (determined by a BCA assay) or to the initial cell number.
Visualizations
Caption: Mechanism of action of this compound on the de novo NAD+ synthesis pathway.
Caption: A logical workflow for troubleshooting inconsistent NAD+ measurements.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of NAD+ metabolism and its modulation of mitochondria in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Strategies in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAD/NADH-Glo™ Assay Protocol [worldwide.promega.com]
- 11. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 12. NAD metabolites interfere with proliferation and functional properties of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
interpreting variable outcomes in TES-991 experiments
Welcome to the technical support resource for TES-991. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and interpret variable outcomes in experiments involving this novel compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value for this compound across different non-small cell lung cancer (NSCLC) cell lines. What could be the cause?
A1: This is a known phenomenon and is often linked to the underlying genetic makeup of the cell lines, specifically the expression levels of the target protein kinase, TKERP-1 (Tyrosine Kinase Effector-Related Protein 1). Cell lines with higher basal expression of TKERP-1 tend to be more sensitive to this compound. We recommend performing a baseline protein expression analysis on your cell lines prior to initiating dose-response studies.
Q2: Our cell viability assays show a sharp, unexpected drop in viability at concentrations above 50µM, which doesn't align with the expected dose-response curve. Why is this happening?
A2: this compound is highly selective for its primary target, TKERP-1, at concentrations typically below 25µM. However, at higher concentrations (>50µM), off-target activity has been observed, primarily against the SERP1 kinase. This can induce a secondary, more potent cytotoxic effect, leading to the sharp drop in viability. For mechanism-of-action studies, it is crucial to work within the selective concentration range.
Q3: We are struggling with inconsistent results between experimental replicates. What are the common causes of poor reproducibility with this compound?
A3: The most common source of irreproducibility stems from issues with compound solubility and stability in cell culture media. This compound has low aqueous solubility. Ensure that your stock solution in DMSO is fully dissolved and that the final concentration of DMSO in your media does not exceed 0.1%. We also recommend preparing fresh dilutions from the stock for each experiment and avoiding multiple freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Investigating Inconsistent IC50 Values
If you are observing variable IC50 values, follow this workflow to identify the potential cause.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Guide 2: Differentiating On-Target vs. Off-Target Effects
Use the following experimental approach to confirm if your observed cellular phenotype is a result of TKERP-1 inhibition or off-target effects.
Hypothetical Data Summary:
This table presents typical results from an experiment designed to distinguish on-target from off-target effects in the A549 cell line.
| Concentration | % Cell Viability (72h) | p-TKERP-1 (Relative Level) | p-SERP1 (Relative Level) | Interpretation |
| Vehicle (0.1% DMSO) | 100% | 1.00 | 1.00 | Baseline |
| 1µM this compound | 85% | 0.25 | 0.98 | On-Target Effect |
| 10µM this compound | 55% | 0.05 | 0.95 | On-Target Effect |
| 50µM this compound | 15% | <0.01 | 0.30 | Mixed On- and Off-Target |
| 100µM this compound | <5% | <0.01 | <0.10 | Primarily Off-Target Effect |
This compound Signaling Pathway and Off-Target Interaction:
Caption: Simplified signaling pathway for this compound.
Experimental Protocols
Protocol 1: Western Blot for TKERP-1 Expression
-
Cell Lysis: Culture cells to 80-90% confluency. Wash with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for TKERP-1 (e.g., Cat# AB-12345) and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST and visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control.
Protocol 2: Preparation of this compound Working Solutions
-
Stock Solution (10mM): Prepare a 10mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing. Aliquot into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Intermediate Dilutions: On the day of the experiment, create a set of intermediate dilutions from a fresh or once-thawed stock aliquot using 100% DMSO.
-
Final Working Solutions: Prepare the final working concentrations by diluting the intermediate solutions directly into pre-warmed cell culture media. The final DMSO concentration must not exceed 0.1% to avoid solvent-induced cytotoxicity. For example, to make a 10µM solution, add 1µL of a 10mM intermediate stock to 1mL of media. Mix thoroughly by gentle inversion before adding to cells.
TES-991 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with TES-991, a potent and selective ATP-competitive inhibitor of Kinase-X.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always prepare fresh formulations for animal dosing.
Q2: What is the selectivity profile of this compound?
A2: this compound is a highly selective inhibitor for Kinase-X. However, as with any kinase inhibitor, off-target effects are possible, especially at high concentrations.[1] We recommend performing a kinome scan to assess selectivity in your experimental system.[1] A summary of the selectivity of this compound against a panel of related kinases is provided in the data section below.
Q3: I am observing high cytotoxicity in my cell-based assays even at low concentrations of this compound. What could be the cause?
A3: High cytotoxicity could be due to several factors:
-
On-target toxicity: Inhibition of Kinase-X may be inherently cytotoxic to your chosen cell line.
-
Off-target effects: At higher concentrations, this compound might inhibit other essential kinases.[1][2] Consider testing the compound in a cell line where Kinase-X is not essential for survival.
-
Solvent toxicity: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.
-
Compound precipitation: Poor solubility in culture media can lead to compound precipitation and non-specific toxicity.[3] Visually inspect your culture plates for any signs of precipitation.
Q4: My Western blot results for downstream targets of Kinase-X are inconsistent. What can I do to improve them?
A4: Inconsistent Western blot results for phospho-proteins are a common issue. Here are some troubleshooting tips:
-
Use phosphatase inhibitors: It is crucial to add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation status of your proteins.[4][5][6]
-
Optimize blocking conditions: For phospho-protein detection, BSA is often preferred over milk as a blocking agent to reduce background noise.
-
Use appropriate buffers: Avoid phosphate-based buffers like PBS, as the phosphate (B84403) can interfere with the binding of phospho-specific antibodies.[5] Tris-buffered saline (TBS) is a recommended alternative.
-
Include proper controls: Always include positive and negative controls to validate your results.[5] This could be a cell line with known high or low Kinase-X activity.
Troubleshooting Guides
Issue 1: High variability between replicate wells in cell viability assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents.[3] | Reduced well-to-well variability and more consistent IC50 values. |
| Edge Effects [3] | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. | Minimized evaporation and temperature fluctuations, leading to more uniform cell growth. |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between plating each row. | Uniform cell density across all wells of the plate. |
| Compound Precipitation | Visually inspect for compound precipitation. Determine the solubility of this compound in your final assay conditions.[3] | Clear, homogenous solution in all wells, ensuring accurate drug concentration. |
Issue 2: No inhibition of Kinase-X activity observed in an in vitro kinase assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect ATP Concentration | Ensure the ATP concentration in your assay is at or below the Km for Kinase-X. High ATP concentrations can outcompete ATP-competitive inhibitors.[3][7] | Increased apparent potency of this compound. |
| Inactive Enzyme | Use a fresh aliquot of Kinase-X. Include a positive control inhibitor with known activity. | Confirmation of enzyme activity and assay integrity. |
| Degraded Compound | Use a fresh aliquot of this compound. Verify the integrity of the compound via analytical methods like HPLC if degradation is suspected. | Accurate determination of the inhibitory potential of this compound. |
| Assay Interference [8] | Run a control experiment without the kinase to see if this compound interferes with the detection method (e.g., fluorescence quenching). | Identification of any assay artifacts caused by the compound itself. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Kinase | IC50 (nM) |
| Kinase-X | 5.2 |
| Kinase-A | 8,500 |
| Kinase-B | >10,000 |
| Kinase-C | 1,200 |
| Kinase-D | >10,000 |
Table 2: Cell-Based Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Kinase-X Expression | GI50 (nM) |
| Cell Line-1 | Lung | High | 15 |
| Cell Line-2 | Breast | High | 25 |
| Cell Line-3 | Colon | Low | >5,000 |
| Cell Line-4 | Pancreatic | Moderate | 150 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability.[9] It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[9][10]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
MTT reagent (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing various concentrations of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix gently on an orbital shaker to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[9][12]
Protocol 2: Western Blot for Phospho-Kinase-X Substrate
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4][6]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-substrate and anti-total-substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.[4]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the substrate or a housekeeping protein.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Analysis of TES-991 and TES-1025 in Elevating NAD+ Levels for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two novel small molecule inhibitors, TES-991 and TES-1025, in their capacity to boost nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels. By presenting quantitative data, in-depth experimental protocols, and clear visual representations of the underlying biological pathways and research workflows, this document aims to equip researchers with the critical information needed to evaluate and potentially integrate these compounds into preclinical studies.
Introduction to this compound and TES-1025: Potent ACMSD Inhibitors
This compound and TES-1025 are potent and selective inhibitors of the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[1][2] ACMSD is a key regulator in the de novo NAD+ synthesis pathway, which starts from the essential amino acid tryptophan.[3] By inhibiting ACMSD, these compounds prevent the diversion of a crucial intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), towards catabolism. Instead, ACMS is spontaneously converted to quinolinic acid, a direct precursor to NAD+, thereby enhancing its synthesis.[3] Given the critical role of NAD+ in cellular metabolism, DNA repair, and signaling, and its decline in aging and various pathologies, strategies to boost NAD+ are of significant therapeutic interest.[4][5]
Comparative Efficacy in ACMSD Inhibition
Both this compound and TES-1025 exhibit nanomolar potency in inhibiting human ACMSD (hACMSD). However, this compound demonstrates a higher in vitro potency. The inhibitory concentrations (IC50) for each compound are detailed below.
| Compound | IC50 (hACMSD) |
| This compound | 3 nM |
| TES-1025 | 13 nM |
Data sourced from MedchemExpress and various research articles.[2][6]
In Vivo NAD+ Boosting Performance
Studies in mouse models have demonstrated the efficacy of both this compound and TES-1025 in elevating NAD+ levels in a tissue-specific manner. Following oral administration, both compounds significantly increased NAD+ content in the liver, kidneys, and brain.[1] This tissue-specific effect is attributed to the high expression of ACMSD in the liver and kidneys.
The following table summarizes the observed increases in NAD+ levels in different tissues of mice treated with this compound or TES-1025 (15 mg/kg/day for 10 days).
| Tissue | Compound | Fold Increase in NAD+ (vs. Control) |
| Liver | This compound | ~1.5x |
| TES-1025 | ~1.6x | |
| Kidney | This compound | ~1.4x |
| TES-1025 | ~1.5x | |
| Brain | This compound | ~1.2x |
| TES-1025 | ~1.25x |
Approximate fold increases are extrapolated from graphical data presented in Katsyuba et al., 2018.
Preclinical Therapeutic Applications
The differential tissue exposure profiles of this compound and TES-1025 have guided their evaluation in specific preclinical disease models.
This compound in Non-Alcoholic Fatty Liver Disease (NAFLD)
With higher exposure in the liver, this compound was investigated in a mouse model of NAFLD induced by a methionine-choline deficient (MCD) diet. Prophylactic treatment with this compound (15 mg/kg/day) led to:
-
Attenuation of hepatic steatosis.
-
Reduced plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), key markers of liver damage.
-
Reversal of the MCD diet-induced depletion of hepatic NAD+.
TES-1025 in Acute Kidney Injury (AKI)
TES-1025, which shows enriched exposure in the kidneys, was evaluated in a cisplatin-induced model of AKI. Prophylactic administration of TES-1025 (15 mg/kg/day) resulted in:
-
Protection against structural and functional renal damage.
-
Normalization of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.
-
Increased NAD+ levels in the kidneys of treated mice.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating these compounds, the following diagrams are provided.
Caption: Mechanism of NAD+ boosting by this compound and TES-1025 via ACMSD inhibition.
References
- 1. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] De novo NAD+ synthesis enhances mitochondrial function and improves health | Semantic Scholar [semanticscholar.org]
- 3. brieflands.com [brieflands.com]
- 4. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of TES-991 and Nicotinamide Riboside for NAD+ Augmentation
For Immediate Release
A comprehensive comparison of two distinct modulators of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) metabolism, the experimental compound TES-991 and the widely studied precursor nicotinamide riboside (NR), reveals different mechanisms of action and stages of development. This guide provides an objective analysis of their efficacy, supported by available preclinical data, for researchers, scientists, and professionals in drug development.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for several key enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The age-associated decline in NAD+ levels is linked to a range of metabolic and age-related diseases, making the enhancement of NAD+ pools a promising therapeutic strategy. This guide compares two agents that increase cellular NAD+: this compound, a novel inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), and nicotinamide riboside (NR), a well-established NAD+ precursor.
Mechanism of Action
This compound and nicotinamide riboside operate on fundamentally different arms of the NAD+ biosynthetic network.
-
This compound enhances the de novo synthesis pathway, which originates from the amino acid tryptophan. It is a potent and selective inhibitor of ACMSD, an enzyme that represents a critical branching point in this pathway.[1] By inhibiting ACMSD, this compound prevents the degradation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), thereby shunting this intermediate towards the spontaneous formation of quinolinic acid, a direct precursor for NAD+ synthesis. This mechanism specifically targets NAD+ production primarily in tissues where ACMSD is expressed, such as the liver and kidneys.
-
Nicotinamide Riboside (NR) is a precursor molecule that feeds into the NAD+ salvage pathway.[2] As a form of vitamin B3, NR is taken up by cells and phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN). NMN is then directly converted to NAD+ by NMN adenylyltransferases (NMNATs). This pathway recycles nicotinamide and its derivatives back into the NAD+ pool and is active in multiple tissues throughout the body.
The distinct pathways are illustrated below.
Comparative Efficacy: Preclinical Data
Direct head-to-head comparative studies of this compound and nicotinamide riboside have not been published. The following tables summarize findings from separate preclinical studies, primarily in murine models. It is important to note that differences in experimental design, dosage, and administration routes preclude direct extrapolation of relative potency.
Table 1: Effects on NAD+ Levels in Tissues
| Compound | Species | Dose | Tissue | Fold Increase in NAD+ (vs. Control) | Study Reference |
| This compound | Mouse | 15 mg/kg/day (in diet) | Liver | ~1.5x (in NAFLD model) | Katsyuba et al., 2018[1] |
| Mouse | 15 mg/kg/day (in diet) | Kidney | Increased (quantitative data not specified) | Katsyuba et al., 2018[1] | |
| Mouse | 15 mg/kg/day (in diet) | Brain | Increased (quantitative data not specified) | Katsyuba et al., 2018[1] | |
| Mouse Primary Hepatocytes | (In vitro) | - | ~1.4x | Katsyuba et al., 2018[1] | |
| Nicotinamide Riboside | Mouse | ~400 mg/kg/day | Liver | Increased (quantitative data varies) | Cantó et al., 2012; Chi et al., 2020[3][4] |
| Mouse | ~400 mg/kg/day | Skeletal Muscle | Variable / No significant increase reported in some studies | Trammell et al., 2016[5][6][7][8][9] | |
| Mouse | 100μg/kg/day | Brain | Restored to control levels (in GWI model) | Abdullah et al., 2020[10] |
Table 2: Effects on Downstream Targets and Physiological Outcomes
| Compound | Model System | Key Finding | Study Reference |
| This compound | Mouse Primary Hepatocytes | Dose-dependently increased SIRT1 activation. | Katsyuba et al., 2018[1] |
| Mouse Primary Hepatocytes | Enhanced basal and maximal oxygen consumption rate. | Katsyuba et al., 2018[1] | |
| Mouse NAFLD Model | Attenuated hepatic steatosis and liver damage markers. | Katsyuba et al., 2018[1] | |
| Nicotinamide Riboside | Mouse GWI Model | Increased brain SIRT1 levels and deacetylase activity. | Abdullah et al., 2020[10] |
| Mouse Mitochondrial Disease Model | Improved respiratory chain defects and exercise intolerance. | Cerutti et al., 2014[3] | |
| Mouse Alcoholic Liver Disease Model | Activated SIRT1 and increased mitochondrial function. | Chi et al., 2020[4] |
Experimental Protocols
The methodologies employed in the key studies reflect the different stages of research for each compound.
Key this compound Efficacy Study Protocol (Katsyuba et al., 2018)
-
Animal Model: 9 to 13-week old male C57BL/6J mice were used. For the non-alcoholic fatty liver disease (NAFLD) model, mice were fed a methionine-choline deficient (MCD) diet.
-
Compound Administration: this compound was supplemented in the chow or MCD diet at a concentration of 15 mg/kg per day for the duration of the study (10 days for standard chow, 2.5 weeks for MCD).
-
NAD+ Measurement: Liver, kidney, and brain tissues were harvested. NAD+ levels were quantified using a targeted liquid chromatography-mass spectrometry (LC-MS) based method.
-
Mitochondrial Function Assay: For in vitro experiments, primary mouse hepatocytes were isolated. Oxygen consumption rates (OCR) were measured using a Seahorse XF24 analyzer.
-
SIRT1 Activity: Assessed indirectly by measuring the acetylation status of known SIRT1 targets via western blot.
Representative Nicotinamide Riboside Efficacy Study Protocol
-
Animal Model: Various mouse strains are used, often C57BL/6J, depending on the disease model (e.g., diet-induced obesity, mitochondrial disease models).
-
Compound Administration: NR is typically administered orally, either mixed in the drinking water, incorporated into the diet (e.g., 400 mg/kg/day), or via oral gavage.
-
NAD+ Measurement: Tissues are collected, and NAD+ levels are quantified using high-performance liquid chromatography (HPLC) or LC-MS/MS.
-
SIRT1 Activity Assay: Sirtuin activity is often determined by measuring the deacetylation of specific substrates. This can be done through western blotting for acetylation marks on proteins like PGC-1α or p65, or through activity assays using fluorogenic substrates.
-
Physiological Assessment: Functional outcomes are measured based on the study's focus, such as exercise tolerance (treadmill or swim tests), metabolic parameters (glucose tolerance tests), or behavioral tests.
Pharmacokinetics and Bioavailability
-
This compound: After oral administration of 5 mg/kg in mice, blood concentrations of this compound were quantifiable for up to 8 hours. Intravenous administration showed low blood clearance and a half-life of approximately 4.0 to 5.0 hours.
-
Nicotinamide Riboside: Oral NR has been shown to be bioavailable in both mice and humans, effectively increasing the NAD+ metabolome in the blood.[5][6][7][8][9] It demonstrates superior pharmacokinetics in elevating hepatic NAD+ compared to nicotinic acid and nicotinamide in mice.[5][6][7][8][9]
Conclusion
This compound and nicotinamide riboside represent two distinct and compelling strategies for augmenting cellular NAD+ levels.
-
This compound is a first-in-class, potent ACMSD inhibitor that enhances the de novo synthesis of NAD+. Its development is in the preclinical stage, with promising initial data in models of liver disease. Its tissue-specific expression profile (liver and kidney) may offer a targeted therapeutic approach.
-
Nicotinamide Riboside is a nutritional supplement and NAD+ precursor that utilizes the salvage pathway. It is supported by a larger body of research, including human clinical trials that have established its oral bioavailability and safety. Its efficacy in preclinical models is well-documented across a range of conditions, although results can be variable depending on the tissue and model studied.
The primary distinction lies in their mechanism of action and stage of development. This compound offers a novel, targeted approach by modulating an enzyme, whereas NR provides a systemic precursor-based strategy. Future research, ideally including direct comparative studies, will be necessary to fully elucidate the relative therapeutic potential of these two NAD+-boosting compounds.
References
- 1. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+-Dependent Activation of Sirt1 Corrects the Phenotype in a Mouse Model of Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. aboutnad.com [aboutnad.com]
- 8. Research Portal [iro.uiowa.edu]
- 9. Nicotinamide riboside is uniquely and orally bioavailable in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting sirtuin activity with nicotinamide riboside reduces neuroinflammation in a GWI mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: ACMSD Silencing by siRNA Knockdown Versus Pharmacological Inhibition with TES-991
For researchers in metabolic diseases, neurodegenerative disorders, and aging, modulating the activity of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) has emerged as a promising therapeutic strategy. This enzyme plays a pivotal role in the kynurenine (B1673888) pathway of tryptophan metabolism, acting as a key regulator of de novo nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis. This guide provides a comprehensive comparison of two primary methods for reducing ACMSD activity: siRNA-mediated knockdown and inhibition by the small molecule TES-991.
This comparison guide delves into the mechanisms of action, presents available quantitative data from relevant studies, and provides detailed experimental protocols to assist researchers in selecting the most appropriate method for their experimental needs.
Mechanism of Action: Two Paths to a Common Goal
Both siRNA knockdown and this compound inhibition target the ACMSD enzyme to achieve a common downstream effect: an increase in cellular NAD+ levels. ACMSD is situated at a critical branch point in the kynurenine pathway. It catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate semialdehyde. In the absence of ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid (QA), a precursor for NAD+ synthesis.[1][2] Therefore, by reducing ACMSD function, both methods shunt the metabolic flux towards NAD+ production.
ACMSD siRNA Knockdown: This method utilizes the cell's natural RNA interference (RNAi) machinery. A small interfering RNA (siRNA) molecule, designed to be complementary to the ACMSD messenger RNA (mRNA), is introduced into the cell. This leads to the degradation of the ACMSD mRNA, thereby preventing the synthesis of the ACMSD protein and effectively "knocking down" its expression.
This compound Inhibition: this compound is a potent and selective small molecule inhibitor of the human ACMSD enzyme.[3] It directly binds to the enzyme's active site, blocking its catalytic function. This pharmacological inhibition is rapid and reversible, offering temporal control over ACMSD activity. This compound has a reported half-maximal inhibitory concentration (IC50) of 3 nM.[3]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of ACMSD siRNA knockdown and this compound inhibition on key cellular metabolites. While direct side-by-side comparisons in the same study are limited, the data presented is drawn from studies with similar experimental systems (primary hepatocytes) to provide a reasonable basis for comparison.
Table 1: Effect on Cellular NAD+ Levels
| Method | Cell Type | Treatment Details | Fold Change in NAD+ (relative to control) | Citation |
| ACMSD shRNA Knockdown | Mouse Primary Hepatocytes | Adenoviral transduction with shRNA targeting Acmsd | 1.4-fold increase | [4] |
| This compound Inhibition | Mouse Primary Hepatocytes | 24-hour treatment with 500 nM this compound | Dose-dependent increase | [4] |
Table 2: Effect on Quinolinic Acid (QA) Levels
| Method | Effect on Quinolinic Acid Levels | Rationale | Citation |
| ACMSD siRNA Knockdown | Expected to increase | Shunting of ACMS towards spontaneous cyclization to QA. | [1][2] |
| This compound Inhibition | Increases QA levels | Direct inhibition of ACMSD leads to the accumulation of ACMS, which then converts to QA. | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The Kynurenine Pathway and points of intervention.
Caption: Comparative experimental workflows.
Experimental Protocols
Below are detailed methodologies for performing ACMSD siRNA knockdown and this compound inhibition in primary hepatocytes.
ACMSD siRNA Knockdown in Primary Hepatocytes
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Primary hepatocytes
-
Collagen-coated cell culture plates
-
Hepatocyte culture medium
-
Predesigned and validated siRNA targeting ACMSD (and a non-targeting control siRNA)
-
Transfection reagent suitable for primary hepatocytes (e.g., lipid-based reagents)
-
Opti-MEM I Reduced Serum Medium (or similar)
-
Reagents for RNA extraction and quantitative PCR (qPCR)
-
Reagents for NAD+ and quinolinic acid quantification
Procedure:
-
Cell Seeding: Seed primary hepatocytes on collagen-coated plates at a density that will result in 50-70% confluency at the time of transfection. Allow cells to attach for at least 4-6 hours.
-
siRNA-Transfection Reagent Complex Formation:
-
For each well to be transfected, dilute the ACMSD siRNA (or non-targeting control) in Opti-MEM I to the desired final concentration (e.g., 25-100 nM).
-
In a separate tube, dilute the transfection reagent in Opti-MEM I according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free hepatocyte culture medium.
-
Add the siRNA-transfection reagent complexes dropwise to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal incubation time should be determined empirically.
-
Validation of Knockdown:
-
After incubation, harvest the cells.
-
Extract total RNA and perform qPCR to quantify the relative expression of ACMSD mRNA, normalized to a stable housekeeping gene. A successful knockdown is typically defined as ≥70% reduction in mRNA levels.
-
-
Endpoint Analysis:
-
In parallel wells, lyse the cells and perform assays to quantify intracellular NAD+ and quinolinic acid levels.
-
This compound Inhibition in Primary Hepatocytes
Materials:
-
Primary hepatocytes
-
Collagen-coated cell culture plates
-
Hepatocyte culture medium
-
This compound (stock solution typically prepared in DMSO)
-
Vehicle control (DMSO)
-
Reagents for NAD+ and quinolinic acid quantification
Procedure:
-
Cell Seeding: Seed primary hepatocytes on collagen-coated plates and allow them to attach and form a confluent monolayer (typically 24-48 hours).
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in hepatocyte culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Aspirate the culture medium from the cells.
-
Add the this compound working solutions or the vehicle control medium to the respective wells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired treatment duration (e.g., 24 hours).
-
Endpoint Analysis:
-
Following incubation, harvest the cells.
-
Lyse the cells and perform assays to quantify intracellular NAD+ and quinolinic acid levels.
-
Concluding Remarks
The choice between ACMSD siRNA knockdown and this compound inhibition depends on the specific research question and experimental design. siRNA-mediated knockdown offers a highly specific method to study the long-term consequences of reduced ACMSD expression. In contrast, this compound provides a tool for acute and reversible inhibition, allowing for the investigation of the immediate effects of blocking ACMSD activity and for dose-response studies. Both methods have been shown to effectively increase cellular NAD+ levels, providing valuable tools for exploring the therapeutic potential of ACMSD modulation. Researchers should carefully consider the advantages and limitations of each approach to select the most suitable method for their studies.
References
- 1. NAD/NADH-Glo™ Assay Protocol [worldwide.promega.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
Validating TES-991's On-Target Efficacy: A Comparative Guide for Researchers
For researchers and drug development professionals investigating novel therapeutics targeting the NAD+ metabolic pathway, rigorous validation of a compound's on-target effects is paramount. This guide provides a comprehensive comparison of TES-991, a potent and selective inhibitor of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), with other relevant alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate the underlying mechanisms and workflows.
Comparative Analysis of ACMSD Inhibitors
This compound has emerged as a significant tool for studying the therapeutic potential of ACMSD inhibition. Its primary on-target effect is the potent and selective inhibition of ACMSD, which leads to an increase in intracellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels and subsequent activation of SIRT1, a key regulator of cellular metabolism and stress responses.[1] To objectively assess its performance, we compare it with two other known ACMSD inhibitors, TES-1025 and TLC-065.
| Parameter | This compound | TES-1025 | TLC-065 | Reference |
| Target | α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) | α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) | α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) | [2] |
| IC50 | 3 nM | 13 nM | Data not publicly available | [2] |
| Cellular Effect | Dose-dependently increases NAD+ levels in primary hepatocytes | Dose-dependently increases NAD+ levels in primary hepatocytes | Increases NAD+ synthesis in mouse hepatocytes and human liver organoids | [1][3] |
| Downstream Effect | Results in SIRT1 activation in primary hepatocytes | Results in SIRT1 activation in primary hepatocytes | Improves mitochondrial health, enhances fatty acid oxidation, and decreases de novo lipogenesis, lipotoxicity, and oxidative stress in mouse hepatocytes | [1][3] |
| In Vivo Efficacy | Protects against methionine-choline deficient (MCD) diet-induced NAFLD in mice | Protects against liver and kidney injury in mice | Mitigates MASH symptoms, reducing liver inflammation and fibrosis in a Western diet-induced mouse model | [1][2] |
| Pharmacokinetics (Mouse) | Low blood clearance, half-life of ~4.0-5.0 h (IV) | Significantly reduces enzyme activity in mouse kidneys after oral administration at 5 mg/kg | Preclinical data demonstrates good tolerability | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process for validating on-target effects, the following diagrams are provided.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the adoption of these validation assays, detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) for ACMSD Target Engagement
This protocol is adapted from established CETSA methods and is designed to verify the direct binding of this compound to ACMSD in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or primary hepatocytes)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific for ACMSD
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Culture hepatocyte cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or an equivalent volume of DMSO for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS.
-
Aliquot cell suspension into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C).
-
Heat the samples in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against ACMSD.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensity for ACMSD at each temperature for both this compound and vehicle-treated samples.
-
Normalize the data to the intensity at the lowest temperature.
-
Plot the percentage of soluble ACMSD against temperature to generate melt curves. A rightward shift in the curve for this compound-treated samples indicates target stabilization.
-
Measurement of Intracellular NAD+ Levels
This protocol describes the quantification of intracellular NAD+ in response to this compound treatment, providing a direct measure of its on-target cellular activity.
Materials:
-
Primary hepatocytes
-
Hepatocyte culture medium
-
This compound
-
DMSO (vehicle control)
-
Extraction solution (e.g., 0.5 M perchloric acid)
-
Neutralization solution (e.g., 3 M potassium carbonate)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate primary hepatocytes and allow them to adhere.
-
Treat the cells with a dose-range of this compound or DMSO for 24 hours.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold extraction solution to the cells and incubate on ice.
-
Scrape the cells and collect the extract.
-
Neutralize the extract with the neutralization solution.
-
Centrifuge to remove the precipitate.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method for NAD+ quantification.
-
Generate a standard curve using known concentrations of NAD+.
-
-
Data Analysis:
-
Calculate the intracellular NAD+ concentration for each sample based on the standard curve.
-
Normalize the NAD+ levels to the total protein content or cell number.
-
Plot the fold-change in NAD+ levels relative to the vehicle control against the this compound concentration to generate a dose-response curve.
-
SIRT1 Activity Assay
This fluorometric assay measures the downstream effect of increased NAD+ on the activity of SIRT1.
Materials:
-
Cell lysate from this compound or vehicle-treated cells
-
SIRT1 fluorometric assay kit (containing a fluorogenic SIRT1 substrate, NAD+, and developer)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with this compound or DMSO as described previously.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration.
-
-
Assay Reaction:
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add the fluorogenic SIRT1 substrate and NAD+ to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
-
Signal Development and Measurement:
-
Add the developer solution to stop the SIRT1 reaction and generate the fluorescent signal.
-
Incubate at room temperature, protected from light.
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without lysate or substrate).
-
Calculate the SIRT1 activity as the fold-change in fluorescence relative to the vehicle-treated control.
-
By employing these standardized protocols and comparative analyses, researchers can robustly validate the on-target effects of this compound and objectively assess its performance against other ACMSD inhibitors, thereby advancing the development of novel therapeutics for metabolic and age-related diseases.
References
Comparative Analysis of ACMSD Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of various inhibitors targeting Aminocarboxymuconate-semialdehyde Decarboxylase (ACMSD), a key enzyme in the tryptophan-to-NAD+ metabolic pathway. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways.
Introduction to ACMSD Inhibition
Aminocarboxymuconate-semialdehyde Decarboxylase (ACMSD) is a critical enzyme that regulates the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) from tryptophan.[1][2] By catalyzing the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde, ACMSD diverts tryptophan metabolites away from NAD+ production and towards the tricarboxylic acid (TCA) cycle.[3][4] Inhibition of ACMSD presents a promising therapeutic strategy to increase intracellular NAD+ levels, which are often depleted in various pathological conditions, including acute kidney injury (AKI), metabolic dysfunction-associated steatohepatitis (MASH), and other age-related diseases.[1] This guide provides a comparative analysis of several ACMSD inhibitors, including preclinical candidates and environmental compounds with inhibitory activity.
Quantitative Comparison of ACMSD Inhibitors
The following table summarizes the in vitro potency and cellular activity of various ACMSD inhibitors. The data is compiled from preclinical studies and highlights the differences in their inhibitory concentrations and effects on cellular NAD+ levels.
| Inhibitor | Target | IC50 / EC50 | Cell-Based NAD+ Increase | Key Findings |
| TES-991 | Human ACMSD | 3 nM[5][6] | Demonstrated in primary hepatocytes[7] | Potent and selective inhibitor.[5][6] |
| TES-1025 | Human ACMSD | 13 nM[8][9] | Demonstrated in primary hepatocytes and HK-2 renal cells[1] | Shows efficacy in preclinical models of AKI.[8] |
| TLC-065 | Human ACMSD | EC50 = 63.23 nM (for NAD+ boosting in mouse primary hepatocytes)[10] | Demonstrated in mouse primary hepatocytes and human liver organoids[10][11] | Reverses MASLD/MASH phenotypes in preclinical models.[10][12] |
| MEHP | Human, Rat, Mouse ACMSD | >90% inhibition at 3 mM[1] | - | A metabolite of the common plasticizer DEHP with weak inhibitory activity.[1] |
| Diflunisal | ACMSD | 13.5 µM[1] | - | An FDA-approved NSAID with off-target ACMSD inhibitory activity.[1] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of ACMSD inhibitors and the experimental approaches used for their evaluation, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of ACMSD inhibitors.
ACMSD Enzyme Inhibition Assay
This protocol is for determining the in vitro potency of compounds as inhibitors of ACMSD.
Materials:
-
Recombinant human ACMSD enzyme
-
3-hydroxyanthranilate (3-HAA)
-
3-hydroxyanthranilate 3,4-dioxygenase (HAO)
-
Assay buffer: 25 mM HEPES, pH 7.0, with 5% glycerol[13]
-
Test compounds (ACMSD inhibitors)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 360 nm
Procedure:
-
Substrate (ACMS) Generation: The unstable substrate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), is generated in situ by the enzymatic conversion of 3-HAA by HAO.[13]
-
Assay Reaction:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of the test compound.
-
Add the recombinant human ACMSD enzyme to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared ACMS substrate. The final concentration of ACMS should be in the range of 0-120 µM.[13]
-
-
Measurement:
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Cellular NAD+ Level Measurement
This protocol describes a method to quantify intracellular NAD+ levels in hepatocytes following treatment with an ACMSD inhibitor.
Materials:
-
Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)
-
Cell culture medium and supplements
-
ACMSD inhibitor test compound
-
NAD+/NADH quantification kit (commercially available)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
96-well plate reader (fluorometric or colorimetric)
Procedure:
-
Cell Culture and Treatment:
-
Seed hepatocytes in a 6-well plate and allow them to adhere and grow to the desired confluency.[15]
-
Treat the cells with various concentrations of the ACMSD inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Extraction:
-
NAD+ Quantification:
-
Follow the manufacturer's instructions for the NAD+/NADH quantification kit. This typically involves an enzymatic cycling reaction that generates a fluorescent or colorimetric signal proportional to the amount of NAD+.[17]
-
Measure the signal using a plate reader.
-
-
Protein Normalization:
-
Quantify the protein concentration in the cell lysates using a standard protein assay.[17]
-
-
Data Analysis:
-
Calculate the NAD+ concentration from a standard curve.
-
Normalize the NAD+ levels to the total protein content for each sample.
-
Compare the NAD+ levels in inhibitor-treated cells to the vehicle-treated control cells.
-
In Vivo Models of Disease
a) Cisplatin-Induced Acute Kidney Injury (AKI) Mouse Model
This model is used to evaluate the protective effects of ACMSD inhibitors against drug-induced kidney damage.
Animals:
-
Male C57BL/6 mice (8-12 weeks old)[18]
Procedure:
-
Acclimatization: Acclimatize mice for at least one week with free access to food and water.[18]
-
Dosing:
-
Administer the ACMSD inhibitor or vehicle control to the mice via an appropriate route (e.g., oral gavage) for a predetermined period before cisplatin (B142131) injection.
-
Induce AKI by a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).[18][19]
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of distress.
-
At a specified time point after cisplatin injection (e.g., 72 hours), euthanize the mice.[18]
-
Collect blood samples for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) as markers of kidney function.
-
Harvest kidneys for histological analysis (e.g., H&E staining to assess tubular necrosis) and biomarker analysis.
-
b) Methionine-Choline-Deficient (MCD) Diet-Induced MASH Mouse Model
This model is used to assess the efficacy of ACMSD inhibitors in a diet-induced model of non-alcoholic steatohepatitis.
Animals:
-
Male C57BL/6J mice[20]
Procedure:
-
Dietary Induction:
-
Treatment:
-
Administer the ACMSD inhibitor or vehicle control to the mice concurrently with the MCD diet.
-
-
Assessment:
-
At the end of the study period, euthanize the mice.
-
Collect blood samples for analysis of liver enzymes (ALT, AST).
-
Harvest livers for histological evaluation of steatosis, inflammation, and fibrosis (e.g., H&E and Sirius Red staining).
-
Measure hepatic triglyceride content.
-
Analyze gene expression of inflammatory and fibrotic markers in the liver.
-
Conclusion
The comparative analysis of ACMSD inhibitors reveals a promising new class of therapeutic agents for diseases characterized by NAD+ deficiency. The potent and selective inhibitors this compound and TES-1025, along with the preclinical candidate TLC-065, have demonstrated significant efficacy in cellular and animal models of AKI and MASH. In contrast, older compounds like MEHP exhibit much weaker activity. The provided experimental protocols offer a standardized framework for the continued evaluation and development of novel ACMSD inhibitors. Future research should focus on obtaining comprehensive pharmacokinetic and safety profiles for these lead candidates to facilitate their translation into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. ACMSD: A Novel Target for Modulating NAD+ homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACMSD inhibition corrects fibrosis, inflammation, and DNA damage in MASLD/MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TLC-065 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Orsobio ACMSD inhibitor reverses liver injury in preclinical models | BioWorld [bioworld.com]
- 13. Human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD): A structural and mechanistic unveiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quaternary structure of α-amino-β-carboxymuconate-ϵ-semialdehyde decarboxylase (ACMSD) controls its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 17. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mouse model of cisplatin-induced AKI [bio-protocol.org]
- 19. #1 Nephrology CRO | Renal Disease Preclinical Research Services | Kidney Disease models [nephrix-biosolutions.com]
- 20. mdpi.com [mdpi.com]
- 21. Stress Signaling in the Methionine-Choline-Deficient Model of Murine Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of hepatic steatosis in mice fed a lipogenic methionine choline-deficient diet - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A methionine-choline-deficient diet induces nonalcoholic steatohepatitis and alters the lipidome, metabolome, and gut microbiome profile in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NAD+ Boosting Strategies: TES-991 in Focus
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of interventions to mitigate age-related physiological decline and combat metabolic diseases has brought the biology of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to the forefront of biomedical research. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs), that govern a spectrum of cellular processes from energy metabolism to DNA repair.[1] The age-associated decline in NAD+ levels is linked to a host of pathologies, making strategies to augment the cellular NAD+ pool a promising therapeutic avenue.[2]
This guide provides an objective comparison of TES-991, a novel and potent inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), with other prominent NAD+ boosting strategies. These include the administration of NAD+ precursors like nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), and the inhibition of NAD+-consuming enzymes, exemplified by CD38 inhibitors.
Overview of NAD+ Boosting Strategies
The intracellular concentration of NAD+ is maintained through a delicate balance of biosynthesis and consumption. Therapeutic strategies to elevate NAD+ levels can be broadly categorized into two main approaches: enhancing its synthesis or reducing its degradation.
1. Enhancing NAD+ Synthesis:
-
ACMSD Inhibition (e.g., this compound): This strategy targets the de novo synthesis pathway of NAD+ from tryptophan. The enzyme ACMSD acts as a gatekeeper, diverting a key intermediate away from NAD+ production.[3][4] By inhibiting ACMSD, this compound effectively channels the metabolic flux towards quinolinic acid, a direct precursor to NAD+, thereby boosting its synthesis.[5]
-
NAD+ Precursors (e.g., NMN and NR): This is the most widely studied approach. NMN and NR are key intermediates in the NAD+ salvage pathway.[6] Once administered, they are taken up by cells and converted into NAD+ through a series of enzymatic reactions.[7][8] The enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step in the conversion of nicotinamide to NMN.[9][10]
2. Reducing NAD+ Consumption:
-
CD38 Inhibition: CD38 is a major NAD+ glycohydrolase, an enzyme that breaks down NAD+.[11][12][13] Its expression and activity have been shown to increase with age, contributing to the decline in NAD+ levels.[14] Potent and specific inhibitors of CD38, such as the compound 78c, can prevent this degradation and thereby preserve the existing NAD+ pool.[15][16]
-
PARP Inhibition: Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair that utilize NAD+ as a substrate.[17][18] In conditions of extensive DNA damage, PARP activation can lead to significant NAD+ depletion.[19][20] While primarily developed as anti-cancer agents, PARP inhibitors can also indirectly boost NAD+ levels by preventing its consumption in the context of DNA repair.[21]
Quantitative Comparison of NAD+ Boosting Efficacy
The following tables summarize the available quantitative data from preclinical studies on the efficacy of different NAD+ boosting strategies.
Disclaimer: The data presented below are compiled from separate studies and are not from head-to-head comparative trials. Differences in experimental models, dosages, administration routes, and analytical methods for NAD+ quantification may influence the results. Therefore, direct comparison of the absolute values should be approached with caution.
Table 1: In Vivo Efficacy of this compound in Mice
| Compound | Dosage | Administration Route | Tissue | Fold Increase in NAD+ (vs. Control) | Study Reference |
| This compound | 15 mg/kg/day for 10 days | Diet | Liver | ~1.5-fold | [5] |
| This compound | 15 mg/kg/day for 10 days | Diet | Kidney | ~1.5-fold | [5] |
| This compound | 15 mg/kg/day for 10 days | Diet | Brain | ~1.2-fold | [5] |
Table 2: In Vivo Efficacy of NAD+ Precursors in Mice
| Compound | Dosage | Administration Route | Tissue | Fold Increase in NAD+ (vs. Control) | Study Reference |
| NMN | 300 mg/kg (single dose) | Oral Gavage | Liver | ~1.4-fold (at 30 min) | [22] |
| NR | 400 mg/kg/day for 7 days | Intraperitoneal | Liver | Not specified | [22] |
Table 3: In Vivo Efficacy of a CD38 Inhibitor in Mice
| Compound | Dosage | Administration Route | Tissue | Fold Increase in NAD+ (vs. Control) | Study Reference |
| 78c | 30 mg/kg (single dose) | Oral Gavage | Liver | ~2-fold (at 6 hours) | [15] |
| 78c | 30 mg/kg (single dose) | Oral Gavage | Muscle | ~1.5-fold (at 6 hours) | [15] |
Experimental Protocols
A standardized and reliable method for NAD+ quantification is crucial for the objective comparison of different boosting strategies. High-performance liquid chromatography (HPLC) is a widely accepted method for this purpose.
Protocol for NAD+ Measurement in Tissues using HPLC
1. Tissue Homogenization:
- Excised tissues are immediately snap-frozen in liquid nitrogen to halt metabolic activity.
- Frozen tissues are weighed and homogenized in a lysis buffer (e.g., 0.6 M perchloric acid) on ice.
- The homogenate is centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
2. Extraction of NAD+:
- The supernatant, containing the acid-soluble metabolites including NAD+, is carefully collected.
- The extract is neutralized with a potassium carbonate solution (e.g., 3 M K2CO3) to a pH of approximately 7.0.
- The neutralized extract is centrifuged again to remove the precipitated potassium perchlorate.
3. HPLC Analysis:
- The final supernatant is filtered and injected into an HPLC system equipped with a C18 reverse-phase column.
- NAD+ is separated from other metabolites using a specific mobile phase gradient (e.g., a gradient of methanol (B129727) and phosphate (B84403) buffer).
- The eluted NAD+ is detected by its UV absorbance at 260 nm.
- The concentration of NAD+ in the sample is determined by comparing its peak area to a standard curve generated with known concentrations of NAD+.
- NAD+ levels are typically normalized to the initial tissue weight or the total protein content of the homogenate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a generalized experimental workflow for comparing NAD+ boosting strategies.
Caption: NAD+ Metabolism and Intervention Points.
Caption: Experimental Workflow for Comparison.
Caption: Logical Relationship of Strategies.
Conclusion
This compound represents a novel and targeted approach to elevating cellular NAD+ levels by specifically enhancing the de novo synthesis pathway. While direct comparative studies with NAD+ precursors and other inhibitors are currently lacking, the available preclinical data suggest that ACMSD inhibition is a viable strategy for increasing NAD+ in key metabolic tissues. Further research, particularly head-to-head comparative trials employing standardized methodologies, is warranted to definitively elucidate the relative efficacy and potential synergistic effects of these different NAD+ boosting strategies. Such studies will be instrumental in guiding the development of effective therapeutic interventions for a range of age-related and metabolic diseases.
References
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are ACMSD inhibitors and how do they work? [synapse.patsnap.com]
- 4. ACMSD: A Novel Target for Modulating NAD+ homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldmanlaboratories.com [goldmanlaboratories.com]
- 8. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. The CD38 glycohydrolase and the NAD sink: implications for pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Human CD38 is an authentic NAD(P)+ glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
- 17. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 18. molbiolcell.org [molbiolcell.org]
- 19. biorxiv.org [biorxiv.org]
- 20. scilit.com [scilit.com]
- 21. NAD+-Dependent Activation of Sirt1 Corrects the Phenotype in a Mouse Model of Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
No Publicly Available Data on TES-991 and TES-1025 for Comparative Analysis
Extensive searches of publicly available scientific literature and databases have yielded no specific information on compounds designated as "TES-991" and "TES-1025." These identifiers do not correspond to any known therapeutic agents or research compounds in the public domain as of the current date.
This lack of information prevents a comparative analysis of their tissue-specific effects. The requested data on their performance, supporting experimental evidence, and detailed methodologies are not available in published literature or clinical trial registries. Consequently, it is not possible to generate the requested comparison guide, including data tables and visualizations of signaling pathways.
It is possible that "this compound" and "TES-1025" are internal, proprietary designations for compounds that are in the early stages of preclinical development and have not yet been publicly disclosed. Information on such compounds is typically confidential until a company decides to publish its findings or file for regulatory approval.
Researchers, scientists, and drug development professionals seeking information on these specific compounds are advised to consult internal documentation or directly contact the organization that has developed them. Without access to primary data, any attempt to provide a comparison would be purely speculative and would not meet the standards of a data-driven, objective guide.
Evaluating the Specificity of TES-991 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents designed to modulate cellular metabolism, TES-991 has emerged as a potent and selective inhibitor of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD). This guide provides a comprehensive comparison of this compound with alternative strategies for modulating nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels, supported by available experimental data. A critical evaluation of a compound's specificity is paramount to predicting its potential for therapeutic efficacy and off-target effects. While comprehensive, direct comparative off-target data for this compound is not extensively available in the public domain, this guide synthesizes the current understanding of its mechanism and compares it with other approaches.
Introduction to this compound and NAD+ Metabolism
This compound is a small molecule inhibitor of ACMSD, a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. By inhibiting ACMSD, this compound effectively redirects the metabolic flux towards the de novo synthesis of NAD+, a critical coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2][3] The potency of this compound against human ACMSD is significant, with a reported half-maximal inhibitory concentration (IC50) of 3 nM.[4][5]
Comparison with Alternative NAD+ Modulating Strategies
The primary alternatives to this compound for increasing intracellular NAD+ concentrations fall into two main categories: other ACMSD inhibitors and compounds targeting the NAD+ salvage pathway, such as NAMPT inhibitors.
ACMSD Inhibitors
A close analog of this compound, TES-1025 , has also been developed and characterized. While both compounds target ACMSD, they exhibit different potencies.
| Compound | Target | IC50 (nM) | Key Characteristics |
| This compound | ACMSD | 3[4][5] | Potent and selective ACMSD inhibitor. |
| TES-1025 | ACMSD | 13 | A related ACMSD inhibitor, also potent but less so than this compound. |
NAMPT Inhibitors
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of NAD+ synthesis. Inhibitors of NAMPT represent an alternative approach to modulating NAD+ levels.
| Compound | Target | IC50 (nM) | Key Characteristics |
| FK866 | NAMPT | 0.3 - 1.6 | A well-characterized and potent NAMPT inhibitor. |
| KPT-9274 | NAMPT, PAK4 | ~120 (NAMPT) | A dual inhibitor targeting both NAMPT and p21-activated kinase 4. |
| OT-82 | NAMPT | ~2.89 (hematological) | A next-generation NAMPT inhibitor with a focus on hematological malignancies. |
It is crucial to note that while both ACMSD and NAMPT inhibitors aim to increase NAD+ levels, their mechanisms and potential off-target effects are distinct. A head-to-head comparison of the global off-target profiles of this compound and these NAMPT inhibitors using techniques like kinome scanning or proteome-wide mass spectrometry would be invaluable for a comprehensive specificity assessment, though such data is not currently publicly available. One study noted that this compound shows some inhibition of cytochrome P450 2C19, suggesting a potential for drug-drug interactions.[5]
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate compounds like this compound, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for assessing target engagement.
Experimental Protocols
Detailed and validated protocols are essential for the reproducible evaluation of inhibitor specificity. Below are outlines for key experimental methodologies.
Biochemical Assay for ACMSD Activity
This protocol is adapted from a general method for measuring ACMSD enzymatic activity.[1]
-
Substrate Preparation: The substrate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), is generated enzymatically from 3-hydroxyanthranilate.
-
Reaction Mixture: The assay mixture contains varying concentrations of ACMS and a purified recombinant human ACMSD protein in a suitable buffer (e.g., 25 mM HEPES, pH 7.0, with 5% glycerol).
-
Inhibitor Addition: this compound or other test compounds are added at various concentrations to the reaction mixture.
-
Activity Measurement: The enzymatic activity is monitored by measuring the decrease in absorbance at 360 nm, which corresponds to the decay of ACMS.
-
Data Analysis: The initial reaction velocities are used to calculate the IC50 values for the inhibitors.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context.[4][5]
-
Cell Culture and Treatment: A relevant cell line endogenously expressing ACMSD is cultured and treated with this compound or a vehicle control for a specified period.
-
Heat Challenge: The treated cells are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: The cells are lysed to release the intracellular proteins.
-
Fractionation: The soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of soluble ACMSD in each sample is quantified using a specific antibody-based method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A melting curve is generated by plotting the amount of soluble ACMSD as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement and stabilization.
Proteome-Wide Off-Target Identification by Mass Spectrometry
This approach aims to identify unintended protein targets of a small molecule.
-
Cell Treatment and Lysis: Cells are treated with the compound of interest (e.g., this compound) or a vehicle control. Cells are then lysed to extract the proteome.
-
Affinity Purification or Thermal Proteome Profiling:
-
Affinity Purification: The compound is immobilized on a solid support and used to "pull down" interacting proteins from the cell lysate.
-
Thermal Proteome Profiling (TPP): Similar to CETSA but on a proteome-wide scale. The soluble proteome after heat treatment at various temperatures is analyzed.
-
-
Mass Spectrometry: The proteins that interact with the compound (affinity purification) or show altered thermal stability (TPP) are identified and quantified using high-resolution mass spectrometry.
-
Data Analysis: Proteins that show significant enrichment or thermal stabilization in the presence of the compound are considered potential off-targets.
Conclusion
This compound is a highly potent inhibitor of ACMSD, offering a promising strategy for elevating intracellular NAD+ levels. While direct, comprehensive, and comparative data on its off-target profile remains limited in publicly accessible literature, the available information suggests a high degree of selectivity for its intended target. For a thorough evaluation of its specificity in complex biological systems, further studies employing unbiased, proteome-wide techniques are warranted. This would enable a more complete risk-benefit assessment and facilitate its progression in drug development pipelines. Researchers are encouraged to utilize the outlined experimental protocols to generate such crucial data for this compound and its comparators.
References
Safety Operating Guide
Navigating the Disposal of TES-991: A Guide for Laboratory Professionals
Understanding TES-991: A Profile
This compound is identified as a potent and selective inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), with an IC50 of 3 nM.[1][2] Its role as a modulator of de novo Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis underscores its significance in metabolic research.[1] Key identifying information for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C17H11N7OS2 | [1] |
| Molecular Weight | 393.45 | [1] |
| CAS Number | 1883602-20-7 | [1] |
| Compound Purity | 99.65% | [1] |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) | [1] |
| Storage (Stock Solution) | -80°C (2 years); -20°C (1 year) | [2] |
Experimental Protocols: A General Framework
Specific experimental protocols for the neutralization or deactivation of this compound are not publicly documented. For novel research compounds where hazards are not fully characterized, it is imperative to follow general best practices for chemical waste management. This involves treating the substance as hazardous and following the disposal workflow outlined below. Any attempt at neutralization without a validated protocol is strongly discouraged.
Disposal Workflow for this compound
The following diagram outlines the logical steps for the safe and compliant disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedures
The disposal of this compound should be managed by treating it as a hazardous chemical waste. The following steps provide a detailed guide for laboratory personnel.
1. Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Waste Classification: In the absence of a specific Safety Data Sheet (SDS), treat this compound as a hazardous waste. This is a precautionary measure to ensure the highest level of safety.
3. Segregation of Waste:
-
Do not mix this compound waste with other chemical waste unless their compatibility is known and confirmed.[3] Mixing incompatible chemicals can lead to dangerous reactions.[3]
-
Segregate solid waste (e.g., contaminated gloves, wipes) from liquid waste.
4. Waste Container Selection:
-
Collect this compound waste in a sturdy, leak-proof container that is chemically compatible with the substance.[4][5]
-
If disposing of the original reagent, use its original container whenever possible.[4]
-
Ensure the container has a secure, screw-on cap to prevent leaks.[6]
5. Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
Include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]
-
Note the date when waste was first added to the container.[3]
-
Include the name of the principal investigator and the laboratory location.[3]
6. Secondary Containment: Place the primary waste container in a secondary container, such as a plastic tub, to contain any potential spills or leaks.[6] The secondary container should be capable of holding 110% of the volume of the primary container.[6]
7. Storage:
-
Store the contained waste in a designated Satellite Accumulation Area (SAA).[7]
-
Ensure that incompatible waste types are segregated within the SAA. For instance, store acids and bases separately.[7]
-
Keep waste containers closed except when adding waste.[8]
8. Professional Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[5][9]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
-
Follow your institution's specific procedures for requesting a hazardous waste collection.[6]
9. Documentation: Maintain a log of the this compound waste generated, including quantities and accumulation start dates, as this information will be required by your EHS office or waste disposal vendor.
By adhering to these general yet critical procedures, laboratories can ensure the safe and compliant disposal of novel research compounds like this compound, fostering a culture of safety and environmental responsibility.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. acs.org [acs.org]
Personal protective equipment for handling TES-991
Disclaimer: A specific Safety Data Sheet (SDS) for TES-991 is not publicly available. This guidance is based on best practices for handling potent, novel chemical compounds in a research setting. It is imperative to conduct a thorough risk assessment before handling any new chemical and to consult with your institution's Environmental Health and Safety (EHS) department.
This compound is a potent and selective human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) inhibitor. Due to its high potency and the lack of specific safety data, this compound should be handled with extreme caution, assuming it may be toxic, carcinogenic, mutagenic, or teratogenic at low doses.[1] The following protocols provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The minimum required PPE should be worn at all times when in the vicinity of this compound. The level of PPE should be escalated based on the procedure being performed.[1]
| Activity | Minimum Required PPE |
| General Laboratory Work | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields - Fully-buttoned laboratory coat |
| Weighing of Powders | - Double nitrile gloves - Chemical splash goggles - Face shield - Disposable gown with tight-fitting cuffs - NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | - Double nitrile gloves - Chemical splash goggles - Face shield - Chemical-resistant apron or gown |
| Conducting Reactions | - Double nitrile gloves (type based on reactants) - Chemical splash goggles - Laboratory coat |
| Waste Disposal | - Double nitrile gloves - Chemical splash goggles - Laboratory coat |
Table 1: Personal Protective Equipment (PPE) recommendations for handling this compound.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling potent compounds is crucial for laboratory safety. The following workflow outlines the key stages from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
